3-bromobenzene-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBDMIWPTFDFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162556 | |
| Record name | 1,2-Benzenediol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14381-51-2 | |
| Record name | 1,2-Benzenediol, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014381512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-bromobenzene-1,2-diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromobenzene-1,2-diol, also known as 3-bromocatechol, is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern on the catechol ring provides a scaffold for the development of novel therapeutic agents and a versatile intermediate for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound consists of a benzene ring substituted with a bromine atom and two adjacent hydroxyl groups. This arrangement makes it a derivative of catechol (1,2-dihydroxybenzene).
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3-Bromocatechol, 3-Bromopyrocatechol, 1-Bromo-2,3-dihydroxybenzene[2][3] |
| CAS Number | 14381-51-2[2][4] |
| Molecular Formula | C₆H₅BrO₂[2][4] |
| SMILES | C1=CC(=C(C(=C1)Br)O)O[1][4] |
| InChI | InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H[4] |
| InChIKey | JPBDMIWPTFDFEU-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions and biological assays.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 189.01 g/mol | [1][5] |
| Appearance | White to gray to brown powder or crystals.[2][6] | |
| Melting Point | 40-41 °C[6][7] | |
| Boiling Point | 243 °C[2][6] | |
| Density | 1.844 g/cm³[2][6] | |
| pKa | 8.26 ± 0.10 (Predicted) | [2][6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents.[4][6] | |
| Flash Point | 101 °C[2][6] |
Synthesis
A common and efficient method for the synthesis of this compound is the demethylation of 2-bromo-6-methoxyphenol using boron tribromide.
Synthetic Workflow
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of 3-bromocatechol from 2-bromo-6-methoxyphenol.[5]
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL).
-
Addition of Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. To this cold solution, slowly add boron tribromide (1 M in dichloromethane, 43.1 mmol, 43.0 mL) via a syringe or dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water (approximately 100 mL) and continue to stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product: The resulting product, this compound, is obtained as a brownish oil (yield: 6.90 g, 93%).[5]
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of ~0.6-0.7 mL.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for this compound are:
-
δ 5.60 (1H, broad singlet, OH)
-
δ 5.69 (1H, broad singlet, OH)
-
δ 6.72 (1H, doublet of doublets, J = 8.1, 8.1 Hz)
-
δ 6.87 (1H, doublet of doublets, J = 1.5, 8.1 Hz)
-
δ 7.00 (1H, doublet of doublets, J = 1.5, 8.1 Hz)[5]
-
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals are:
-
δ 109.5, 114.9, 121.9, 123.3, 140.3, 144.5[5]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal fragmentation.
-
Analysis: Acquire the mass spectrum. The expected molecular ion peak for C₆H₅BrO₂ would correspond to its molecular weight of 189.01 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule.
-
Sample Preparation: Prepare the sample as a thin film between salt plates (NaCl or KBr) or as a KBr pellet if the sample is a solid.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
O-H stretch: A broad band in the region of 3550-3200 cm⁻¹ due to hydrogen bonding of the hydroxyl groups.
-
C-O stretch: A strong band in the region of 1260-1000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the region of 1600-1450 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically below 1000 cm⁻¹.
-
Reactivity and Potential Applications
This compound is a versatile building block in organic synthesis. The hydroxyl groups can undergo etherification, esterification, and oxidation reactions, while the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds. This reactivity makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.[4]
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its structural analog, 3-chlorocatechol, has been shown to be a potent inhibitor of catechol 2,3-dioxygenase, an enzyme involved in the microbial degradation of aromatic compounds. This suggests that this compound may exhibit similar inhibitory activity.
The catechol moiety is also known to be redox-active and can be oxidized to a reactive ortho-quinone species. This quinone can then react with cellular nucleophiles, such as cysteine residues in proteins, potentially leading to the modulation of protein function and cellular signaling pathways. This reactivity is a key consideration in the development of catechol-containing drugs.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a skin and eye irritant.[4] Store in a cool, dry place under an inert atmosphere.
References
- 1. scribd.com [scribd.com]
- 2. biocompare.com [biocompare.com]
- 3. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of 3-Bromobenzene-1,2-diol from 2-Bromo-6-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzene-1,2-diol, also known as 3-bromocatechol, from its precursor 2-bromo-6-methoxyphenol. This synthesis is a critical step in the development of various pharmaceutical and agrochemical intermediates.[1][2] The primary transformation involves the demethylation of the methoxy group on the aromatic ring, a common and essential reaction in organic synthesis.
Synthetic Pathway Overview
The conversion of 2-bromo-6-methoxyphenol to this compound is achieved through O-demethylation. This process specifically removes the methyl group from the methoxy ether to reveal a hydroxyl group. A highly effective and commonly used reagent for this transformation is boron tribromide (BBr₃).[3][4] BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.[4][5]
The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂), to prevent the decomposition of the highly reactive BBr₃.[3][4] The reaction is initiated at a low temperature (-78 °C) to control the exothermic nature of the Lewis acid-base adduct formation and then allowed to warm to room temperature to ensure the completion of the demethylation.[3] A subsequent aqueous workup hydrolyzes the boron-containing intermediate to yield the final diol product.[3][4]
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from 2-bromo-6-methoxyphenol.
Materials:
-
2-bromo-6-methoxyphenol
-
Boron tribromide (1M solution in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL).[3]
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this cold solution, slowly add a 1M solution of boron tribromide in dichloromethane (43.0 mL, 43.1 mmol) dropwise.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[3]
-
Quenching: Carefully pour the reaction mixture into ice water with vigorous stirring. Continue to stir for 30 minutes to ensure complete hydrolysis of the boron intermediates.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate.[3] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-6-methoxyphenol | [3] |
| Reagent | Boron Tribromide (1M in CH₂Cl₂) | [3] |
| Solvent | Anhydrous Dichloromethane | [3] |
| Reaction Temperature | -78 °C to Room Temperature | [3] |
| Reaction Time | 1 hour | [3] |
| Product | This compound | [3] |
| Yield | 93% | [3] |
| Appearance | Brownish oil | [3] |
| ¹H NMR (CDCl₃, δ) | 5.60 (1H, br s, OH), 5.69 (1H, br s, OH), 6.72 (1H, dd, J 8.1, 8.1 Hz), 6.87 (1H, dd, J 1.5, 8.1 Hz), 7.00 (1H, dd, J 1.5, 8.1 Hz) | [3] |
| ¹³C NMR (CDCl₃, δ) | 109.5, 114.9, 121.9, 123.3, 140.3, 144.5 | [3] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Concluding Remarks
The demethylation of 2-bromo-6-methoxyphenol using boron tribromide is a robust and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques. This technical guide provides the necessary information for researchers and professionals to replicate this synthesis for applications in drug discovery and development. Careful handling of the moisture-sensitive and corrosive boron tribromide is paramount for the success and safety of this procedure.
References
- 1. This compound | 14381-51-2 [chemicalbook.com]
- 2. 3-Bromocatechol/14381-51-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Bromocatechol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromocatechol (3-bromo-1,2-benzenediol), a significant intermediate in the synthesis of pharmaceuticals and other agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic and procedural information to support research and manufacturing activities.
Summary of Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and other key physical data for 3-bromocatechol.
Table 1: Physical and Chemical Properties of 3-Bromocatechol
| Property | Value | Reference |
| CAS Number | 14381-51-2 | [1][2] |
| Molecular Formula | C₆H₅BrO₂ | [1][2] |
| Molecular Weight | 189.01 g/mol | [1][2] |
| Exact Mass | 187.94729 Da | [1] |
| Appearance | White to gray to brown powder/crystal | |
| Melting Point | 40-41 °C | [3] |
Table 2: ¹H NMR Spectroscopic Data for 3-Bromocatechol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.00 | double peak (dd) | 1.5, 8.1 | Ar-H |
| 6.87 | double peak (dd) | 1.5, 8.1 | Ar-H |
| 6.72 | double peak (dd) | 8.1 | Ar-H |
| 5.69 | broad single peak | - | -OH |
| 5.60 | broad single peak | - | -OH |
Note: Data obtained from a synthesized sample.[4]
Table 3: ¹³C NMR Spectroscopic Data for 3-Bromocatechol
| Chemical Shift (δ) ppm | Assignment |
| 144.5 | C-O |
| 140.3 | C-O |
| 123.3 | Ar-C |
| 121.9 | Ar-C |
| 114.9 | Ar-C |
| 109.5 | C-Br |
Note: Data obtained from a synthesized sample.[4]
Predicted Spectroscopic Data
Due to the limited availability of experimental Infrared (IR) and Mass Spectrometry (MS) data in public databases, the following sections provide predicted data based on established spectroscopic principles for similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of 3-bromocatechol is expected to exhibit characteristic absorption bands for the hydroxyl, aromatic C-H, and C-Br bonds.
Table 4: Predicted FT-IR Peak Assignments for 3-Bromocatechol
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3600-3200 | O-H Stretch | Phenolic -OH |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |
| 1260-1180 | C-O Stretch | Phenolic C-O |
| 1075-1020 | C-Br Stretch | Aryl Bromide |
| 900-675 | C-H Out-of-Plane Bend | Aromatic C-H |
Mass Spectrometry (MS)
The mass spectrum of 3-bromocatechol will be characterized by the presence of two molecular ion peaks of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[5]
Table 5: Predicted Mass Spectrometry Fragmentation for 3-Bromocatechol
| m/z | Ion Fragment | Interpretation |
| 188/190 | [C₆H₅BrO₂]⁺˙ | Molecular ion (M⁺˙) |
| 109 | [M - Br]⁺ | Loss of a bromine radical |
| 81/83 | [C₅H₂O]⁺ | Further fragmentation of the aromatic ring |
| 79/81 | [Br]⁺ | Bromine cation |
| 63 | [C₅H₃]⁺ | Fragmentation of the aromatic ring |
Experimental Protocols
This section details the methodologies for the synthesis of 3-bromocatechol and the acquisition of its spectroscopic data.
Synthesis of 3-Bromocatechol
A common method for the synthesis of 3-bromocatechol involves the demethylation of 2-bromo-6-methoxyphenol.[4]
Procedure:
-
A solution of 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL) is cooled to -78 °C.
-
Boron tribromide (1 M in dichloromethane, 43.1 mmol, 43.0 mL) is added slowly to the solution.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then poured into ice water and stirred for an additional 30 minutes.
-
The product is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried with anhydrous magnesium sulfate and concentrated to yield 3-bromocatechol as a brown oil.[4]
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of 3-bromocatechol in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on concentration).
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method:
-
Grind a small amount of 3-bromocatechol with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
-
Nujol Mull Method:
-
Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste.
-
Spread the mull between two salt plates (e.g., NaCl or KBr).
-
FT-IR Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Method: Electron Ionization (EI) is a common technique for this type of molecule. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Mass Analysis:
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Parameters (for EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
References
- 1. 1,2-Benzenediol, 3-bromo- | C6H5BrO2 | CID 26659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 14381-51-2 | 3-Bromobenzene-1,2-diol [synthonix.com]
- 3. This compound | CAS#:14381-51-2 | Chemsrc [chemsrc.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Solubility Profile of 3-bromobenzene-1,2-diol: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of 3-bromobenzene-1,2-diol (also known as 3-bromocatechol). While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this document outlines the anticipated solubility trends based on fundamental chemical principles. Furthermore, it provides detailed experimental protocols for the systematic determination of its solubility, empowering researchers to generate precise empirical data for their specific applications.
Introduction to this compound
This compound is an aromatic compound featuring a benzene ring substituted with a bromine atom and two adjacent hydroxyl groups. This molecular structure imparts a polar character to the molecule, which is a primary determinant of its solubility behavior. The presence of hydroxyl groups allows for hydrogen bonding, while the brominated benzene ring contributes to its lipophilicity. Understanding its solubility is critical for a range of applications, including organic synthesis, pharmaceutical development, and material science, as it dictates solvent selection for reactions, purification, and formulation.
Expected Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in a given organic solvent can be predicted. The following table summarizes the expected qualitative solubility based on solvent polarity.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl groups of this compound, leading to strong solvation. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl groups. DMSO, being a highly polar solvent, is expected to be a particularly effective solvent.[1][2] |
| Less Polar | Dichloromethane, Chloroform | Moderate | The moderate polarity of these solvents allows for some interaction with the polar functional groups of the solute. |
| Nonpolar | Toluene, Hexane | Low | The nonpolar nature of these solvents results in weak interactions with the polar hydroxyl groups, leading to poor solvation and thus, low solubility. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe two common and reliable methods for determining the solubility of a crystalline solid like this compound in organic solvents.
Equilibrium Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed, thermostated vessel (e.g., a screw-capped vial or flask). The presence of excess solid is crucial to ensure that saturation is achieved.
-
Equilibration: The mixture is agitated at a constant temperature using a mechanical shaker or a magnetic stirrer. The time required to reach equilibrium should be determined empirically, but typically ranges from 24 to 72 hours.
-
Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored syringe filter (e.g., 0.22 µm). It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Workflow for the Equilibrium Shake-Flask Method
Caption: A diagram illustrating the sequential steps of the shake-flask method.
High-Throughput Screening (HTS) Method
For a more rapid, albeit potentially less precise, assessment of solubility across a wide range of solvents, a high-throughput screening approach can be utilized.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a solvent in which it is highly soluble (e.g., DMSO).
-
Assay Plate Preparation: A small, precise volume of the stock solution is dispensed into the wells of a multi-well plate (e.g., a 96-well plate).
-
Solvent Addition: The various organic solvents to be tested are added to the wells containing the stock solution.
-
Precipitation and Equilibration: The plate is sealed and agitated for a predetermined period (e.g., 2-24 hours) to allow for any precipitation to occur and for the system to reach a state of pseudo-equilibrium.
-
Analysis: The plate is then analyzed using a plate reader that can detect the amount of dissolved compound, often by measuring UV absorbance at a specific wavelength. The point at which the compound precipitates indicates its approximate solubility in that solvent.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not readily found in the literature, its chemical structure provides a solid basis for predicting its solubility behavior. For researchers and drug development professionals requiring precise data, the experimental protocols detailed in this guide provide a robust framework for its determination. The generation of such empirical data is essential for the effective use of this compound in scientific research and development.
References
Physical properties of 3-bromobenzene-1,2-diol including melting and boiling points
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-bromobenzene-1,2-diol, also known as 3-bromocatechol. The information herein is curated for professionals in research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis, where this compound serves as a key intermediate.[1][2]
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are compiled from various sources and represent a range of observed data, which can vary based on the purity and experimental conditions.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromocatechol, 1-Bromo-2,3-dihydroxybenzene |
| CAS Number | 14381-51-2 |
| Molecular Formula | C6H5BrO2[1][3][4][5][6] |
| Molecular Weight | 189.01 g/mol [1][5][6][7] |
| Appearance | White to cream, pale yellow, gray, or brown crystalline powder or crystals.[1][3][6][7][8] |
| Melting Point | 36 – 45 °C[1][3][4][7][8] |
| Boiling Point | 242.6 – 243 °C at 760 mmHg[1][4][8][9] 120 °C at 9 mmHg[7] |
| Density | 1.844 g/cm³[1][8][9] |
| Flash Point | 100.5 – 101 °C[1][8][9] |
| pKa (Predicted) | 8.26 ± 0.10[1][8] |
| Solubility | Soluble in organic solvents.[1][4][8] |
Experimental Protocols
Synthesis of this compound from 2-Bromo-6-methoxyphenol
A common and effective method for the synthesis of this compound is through the demethylation of 2-bromo-6-methoxyphenol using boron tribromide.[2][10][11]
Materials:
-
2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (40 mL)
-
Boron tribromide (BBr₃) (1 M in CH₂Cl₂, 43.1 mmol, 43.0 mL)
-
Ice water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-bromo-6-methoxyphenol in anhydrous dichloromethane is prepared in a flask suitable for low-temperature reactions.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Boron tribromide solution is added slowly to the cooled reaction mixture.[2][10]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[2][10]
-
The reaction is then quenched by carefully pouring the mixture into ice water, followed by stirring for 30 minutes.[2][10]
-
The product is extracted from the aqueous layer using dichloromethane (3 x 30 mL).[2][10]
-
The combined organic layers are dried over anhydrous magnesium sulfate.[2][10]
-
The solvent is removed under reduced pressure (concentrated) to yield the final product, this compound, typically as a brownish oil which may crystallize upon standing.[2][10] The reported yield for this method is approximately 93%.[10]
Quality Control:
-
Assay: Purity is often determined by Gas Chromatography (GC), with typical specifications being ≥94.0% or >98.0%.[3][6][7]
-
Water Content: The Karl Fischer titration method is used to determine the water content, which is generally specified to be <2.0%.[3]
-
Thin Layer Chromatography (TLC): TLC analysis can be performed to monitor the reaction progress and purity. For a solvent system of toluene/ethyl acetate (9:1), the Rf value is reported to be 0.2.[2][10]
Synthesis Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis of this compound.
References
- 1. 3-Bromocatechol , >98.0%(GC) , 14381-51-2 - CookeChem [cookechem.com]
- 2. This compound | 14381-51-2 [chemicalbook.com]
- 3. H26925.03 [thermofisher.com]
- 4. This compound | CAS#:14381-51-2 | Chemsrc [chemsrc.com]
- 5. 1,2-Benzenediol, 3-bromo- | C6H5BrO2 | CID 26659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromocatechol | CymitQuimica [cymitquimica.com]
- 7. 3-Bromocatechol | 14381-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound CAS#: 14381-51-2 [m.chemicalbook.com]
- 9. This compound, CAS No. 14381-51-2 - iChemical [ichemical.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Crystal Structure Analysis of 3-Bromocatechol: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-bromocatechol. While a definitive, publicly available crystal structure for 3-bromocatechol has not been identified in crystallographic databases at the time of this publication, this document outlines the complete experimental workflow that would be employed for its determination. To illustrate the expected data and analysis, the well-characterized crystal structure of the parent compound, catechol, is presented as a representative model. This guide is intended to serve as a detailed procedural reference for researchers undertaking the crystallographic analysis of 3-bromocatechol or related substituted catechol derivatives.
Introduction
3-Bromocatechol, a halogenated derivative of catechol, is a molecule of interest in medicinal chemistry and materials science due to the influence of the bromine substituent on its electronic properties, hydrogen bonding capabilities, and potential biological activity. A thorough understanding of its three-dimensional structure at the atomic level is crucial for rational drug design, polymorphism screening, and predicting its physicochemical properties. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions.
This guide details the established protocols for the single-crystal X-ray diffraction analysis of a compound like 3-bromocatechol, from crystal growth to structure refinement and validation.
Experimental Protocols
The determination of the crystal structure of 3-bromocatechol would follow a standardized set of procedures, as detailed below.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For an organic molecule like 3-bromocatechol, several common crystallization techniques would be explored:
-
Slow Evaporation: A solution of 3-bromocatechol in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the solute concentration, leading to the formation of crystals.
-
Vapor Diffusion (Sitting Drop or Hanging Drop): An equal volume of a concentrated solution of 3-bromocatechol and a precipitant solution are mixed in a drop, which is then equilibrated against a larger reservoir of the precipitant solution. The gradual diffusion of the precipitant into the drop induces crystallization.
-
Cooling: A saturated solution of 3-bromocatechol at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.
Data Collection
A suitable single crystal of 3-bromocatechol would be selected and mounted on a goniometer head. Data collection is performed using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector.
-
Crystal Screening: The crystal is initially screened to assess its quality, including the diffraction pattern's sharpness and the presence of single or multiple lattices.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.
-
Data Reduction: The raw diffraction images are integrated to determine the intensities of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For 3-bromocatechol, the heavy bromine atom would likely facilitate structure solution.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refinement converges to a low R-factor, indicating a good agreement between the calculated and observed structure factors.
Data Presentation: Representative Data from Catechol
As the specific crystallographic data for 3-bromocatechol is not available, the data for the parent compound, catechol, is presented below to illustrate the format and type of information obtained from a crystal structure analysis.
Crystal Data and Structure Refinement for Catechol
| Parameter | Value (Catechol) |
| Empirical Formula | C₆H₆O₂ |
| Formula Weight | 110.11 |
| Temperature | 298 K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.93(1) Å |
| b | 5.51(1) Å |
| c | 10.08(1) Å |
| α | 90° |
| β | 119.0(1)° |
| γ | 90° |
| Volume | 530.9(2) ų |
| Z | 4 |
| Density (calculated) | 1.377 g/cm³ |
| Absorption Coefficient | 8.35 cm⁻¹ |
| F(000) | 232 |
| Refinement | |
| Final R indices [I>2σ(I)] | R1 = 0.045 |
| R indices (all data) | R1 = 0.052 |
Selected Bond Lengths and Angles for Catechol
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.389(2) | O1-C1-C6 | 118.4(1) |
| C1-C6 | 1.388(2) | O1-C1-C2 | 121.5(1) |
| C2-C3 | 1.385(2) | O2-C2-C1 | 118.9(1) |
| C3-C4 | 1.387(2) | O2-C2-C3 | 121.0(1) |
| C4-C5 | 1.386(2) | C1-C2-C3 | 120.1(1) |
| C5-C6 | 1.386(2) | C2-C3-C4 | 120.0(1) |
| C1-O1 | 1.376(2) | C3-C4-C5 | 119.9(1) |
| C2-O2 | 1.378(2) | C4-C5-C6 | 120.0(1) |
| C5-C6-C1 | 120.0(1) | ||
| C6-C1-C2 | 120.0(1) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small molecule like 3-bromocatechol.
Caption: Workflow for small molecule crystal structure determination.
Conclusion
The determination of the crystal structure of 3-bromocatechol is an essential step in understanding its solid-state properties and guiding its application in various scientific fields. Although a published structure is not currently available, the experimental and computational protocols for its analysis are well-established. This technical guide provides researchers with a detailed framework for undertaking such an analysis, using the crystal structure of catechol as a representative example of the expected data and outcomes. The successful elucidation of the 3-bromocatechol structure will provide valuable insights into the effects of halogen substitution on the molecular packing and intermolecular interactions of catechol derivatives.
An In-depth Technical Guide on the Reactivity and Chemical Behavior of 3-Bromobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromobenzene-1,2-diol, also known as 3-bromocatechol, is a versatile halogenated phenolic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a catechol moiety and a bromine substituent, impart a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide range of biologically active molecules and complex organic structures. This guide provides a comprehensive overview of the synthesis, physical and spectroscopic properties, chemical reactivity, and potential biological activities of this compound, supported by detailed experimental protocols and data analysis.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature, appearing as a white to brown crystalline powder.[1][2] It is soluble in organic solvents.[1][3] Key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrO₂ | [4] |
| Molecular Weight | 189.01 g/mol | [4] |
| CAS Number | 14381-51-2 | [4] |
| Melting Point | 40-41 °C | [1] |
| Boiling Point | 243 °C | [1] |
| Density | 1.844 g/cm³ | [1] |
| Flash Point | 101 °C | [1] |
| pKa | 8.26 ± 0.10 (Predicted) | [1] |
| Appearance | White to gray to brown powder/crystal | [1][2] |
| Solubility | Soluble in organic solvents | [1] |
Table 2: Spectroscopic Data
| Spectrum | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 5.60 (1H, br s, OH), 5.69 (1H, br s, OH), 6.72 (1H, dd, J=8.1 Hz), 6.87 (1H, dd, J=1.5, 8.1 Hz), 7.00 (1H, dd, J=1.5, 8.1 Hz) | [4] |
| ¹³C NMR | δ 109.5, 114.9, 121.9, 123.3, 140.3, 144.5 | [4] |
| InChI | InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | [5] |
| SMILES | C1=CC(=C(C(=C1)Br)O)O | [5] |
Synthesis
The most common laboratory synthesis of this compound involves the demethylation of a methoxy-substituted precursor.
Synthesis from 2-Bromo-6-methoxyphenol
A widely reported method is the demethylation of 2-bromo-6-methoxyphenol using boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂).[4]
Detailed Experimental Protocol
To a solution of 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL) at -78 °C, boron tribromide (1 M in CH₂Cl₂, 43.1 mL, 43.1 mmol) is added slowly.[4] The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.[4] Subsequently, the mixture is carefully poured into ice water and stirred for an additional 30 minutes.[4] The product is extracted with dichloromethane (3 x 30 mL).[4] The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a brownish oil (yield: ~93%).[4]
Chemical Reactivity and Behavior
This compound possesses three main reactive sites: the two hydroxyl groups and the carbon-bromine bond. The catechol moiety is electron-rich and prone to oxidation, while the hydroxyl groups can act as nucleophiles or be deprotonated to form more potent nucleophiles. The bromine atom can participate in various cross-coupling reactions.
Reactions of the Hydroxyl Groups
The adjacent hydroxyl groups can undergo a variety of reactions, including etherification, esterification, and cyclization to form heterocyclic structures like benzodioxanes.
The hydroxyl groups can be alkylated via the Williamson ether synthesis. This involves deprotonation with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Generic Experimental Protocol (Adapted for this compound):
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add a base, such as sodium hydroxide or potassium carbonate (2.2 equivalents), and stir the mixture.
-
Add the alkyl halide (e.g., methyl iodide or ethyl bromide, 2.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
The hydroxyl groups can be acylated to form esters using acylating agents like acid chlorides or anhydrides in the presence of a base.
Generic Experimental Protocol (Adapted for this compound):
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 2.2 equivalents) dropwise.
-
If not using pyridine as the solvent, add a base like triethylamine or pyridine (2.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
The catechol moiety is a key precursor for the synthesis of 1,4-benzodioxanes, which are important structural motifs in many pharmaceuticals. This can be achieved by reacting this compound with a 1,2-dihaloethane in the presence of a base.
Reactions of the Bromine Atom
The bromine atom on the aromatic ring allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Generic Experimental Protocol (Adapted for this compound):
-
In a Schlenk flask, combine this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst, a suitable ligand, and a base.
Generic Experimental Protocol (Adapted for this compound):
-
To a Schlenk tube, add the palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOt-Bu or K₃PO₄).
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture in an oil bath at the appropriate temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Biological Activity and Potential Applications
The catechol moiety is a well-known pharmacophore present in numerous biologically active compounds. The introduction of a bromine atom can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.
Antioxidant Activity
Table 3: Antioxidant Activity of Related Bromophenols (for reference)
| Compound | Assay | IC₅₀ (µM) | Reference |
| 3-Bromo-4,5-dihydroxybenzyl alcohol | DPPH | ~100 | [7] |
| 2,3-Dibromo-4,5-dihydroxybenzyl alcohol | DPPH | ~89 | [7] |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | α-glucosidase inhibition | 0.03 | [7] |
Enzyme Inhibition
Catechol derivatives are known to interact with various enzymes. For instance, 3-chlorocatechol has been shown to be a potent inhibitor of catechol 2,3-dioxygenase.[8] It is plausible that this compound could exhibit similar inhibitory activity against this and other enzymes due to structural similarity.
Potential Role in Signaling Pathways
The catechol nucleus is present in compounds that can modulate key cellular signaling pathways involved in inflammation and cancer.
-
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa B) pathway is a central regulator of inflammation. Some catechol-containing natural products have been shown to inhibit NF-κB activation.[9] While direct evidence for this compound is lacking, a structurally related compound, methyl 3-bromo-4,5-dihydroxybenzoate, has been shown to attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways.[10]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer.[11] Certain natural products containing catechol moieties have been found to modulate this pathway.[11] For example, catechol itself has been reported to directly target ERK2, a key component of the MAPK pathway, in lung cancer.[11]
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its catechol and brominated aryl functionalities provide multiple avenues for chemical modification, making it an important precursor for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further research into its biological activities, particularly quantitative studies on its antioxidant and enzyme inhibitory properties, as well as its effects on key signaling pathways, will be crucial in fully elucidating its therapeutic potential.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Inhibiting NF-κB-Mediated Inflammation by Catechol-Type Diphenylbutadiene via an Intracellular Copper- and Iron-Dependent Pro-Oxidative Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 3-Bromocatechol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 3-bromocatechol and its derivatives. The document delves into the antioxidant, cytotoxic, antibacterial, and enzyme-inhibiting properties of this class of compounds, presenting available quantitative data for comparative analysis. Detailed experimental protocols for key biological assays and the synthesis of representative derivatives are provided to facilitate further research. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular mechanisms and research methodologies. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Catechols, or 1,2-dihydroxybenzenes, are a class of phenolic compounds widely distributed in nature and known for their diverse biological activities. The introduction of a bromine atom to the catechol ring, as in 3-bromocatechol, can significantly modulate its physicochemical and pharmacological properties, including its reactivity, lipophilicity, and binding interactions with biological targets. This has led to a growing interest in 3-bromocatechol derivatives as potential therapeutic agents.
This guide explores the multifaceted biological potential of 3-bromocatechol derivatives, focusing on their antioxidant, cytotoxic, antibacterial, and enzyme-inhibiting activities. By consolidating the available scientific data and providing detailed experimental methodologies, this document aims to equip researchers with the necessary information to advance the study and application of these promising compounds.
Antioxidant Activity
The catechol moiety is a well-known scavenger of free radicals, and its presence in 3-bromocatechol derivatives imparts significant antioxidant potential. The mechanism of action is primarily attributed to the ability of the hydroxyl groups to donate hydrogen atoms to neutralize reactive oxygen species (ROS). The bromine substituent can further influence this activity by altering the electron density of the aromatic ring.
Quantitative Antioxidant Data
The antioxidant capacity of catechol derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals.
Table 1: Antioxidant Activity of Catechol and Brominated Phenol Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 3-Bromo-flavone | DPPH | 71.42 ppm | [1] |
| L-Ascorbic Acid (Control) | DPPH | 5.09 ppm | [1] |
| Adrenergic Catechol Derivatives | DPPH, ABTS, AAPH | - | [2] |
Note: Data for a broader range of 3-bromocatechol derivatives is limited in the current literature. The table includes data for related compounds to provide a comparative context.
Cytotoxicity against Cancer Cell Lines
Catechol derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them an interesting scaffold for the development of novel anticancer agents. The mechanisms underlying their cytotoxicity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are expressed as the IC50 value, representing the concentration of the compound that inhibits 50% of cell growth.
Table 2: Cytotoxicity of Catechol and Brominated Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Catechol-derived safrole derivative 3 | MCF-7 | 40.2 ± 6.9 | [3] |
| Catechol-derived safrole derivative 6 | MDA-MB-231 | 5.9 ± 0.8 | [3] |
| Catechol-derived safrole derivative 10 | MDA-MB-231 | 33.8 ± 4.9 | [3] |
| Thienyl chalcone derivative 5 | MDA-MB-231 | 6.15 ± 1.24 | [4] |
| Thienyl chalcone derivative 8 | MCF-7 | 7.14 ± 2.10 | [4] |
| Synthetic derivative 3h | MCF-7 | 0.71 ± 0.17 | [5] |
| Synthetic derivative 3c | MCF-7 | 1.5 ± 0.18 | [5] |
| Synthetic β-nitrostyrene derivative | MCF-7 | 0.81 ± 0.04 µg/mL | [5] |
| Synthetic β-nitrostyrene derivative | MDA-MB-231 | 1.82 ± 0.05 µg/mL | [5] |
Signaling Pathways in Cytotoxicity
Recent studies have shown that catechol can directly target and inhibit Extracellular signal-regulated kinase 2 (ERK2). This inhibition leads to a decrease in the phosphorylation of the oncoprotein c-Myc, promoting its degradation. The downregulation of c-Myc, a key transcription factor for cell cycle progression, results in G1 phase arrest of the cell cycle and a subsequent reduction in cancer cell proliferation.
Catechol derivatives can also induce apoptosis in cancer cells through the intrinsic pathway. This is often initiated by DNA damage, which activates ATM/ATR signaling and leads to the phosphorylation of H2AX (γ-H2AX), a marker of DNA double-strand breaks. This DNA damage response can activate the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria is a major global health concern, necessitating the development of new antimicrobial agents. Halogenated phenols have long been known for their antibacterial properties. 3-Bromocatechol derivatives represent a promising class of compounds for the development of new antibiotics.
Quantitative Antibacterial Data
The antibacterial activity of compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Table 3: Antibacterial Activity of Catechol and Brominated Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Catechol-derived thiazoles | Bacteria (including MRSA) | ≤ 2 | [6] |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | 16 | |
| Monoalkyl catechols | Gram-positive & Gram-negative bacteria | 10 - <100 | [7] |
Enzyme Inhibition
The specific structural features of 3-bromocatechol derivatives allow them to interact with the active sites of various enzymes, leading to their inhibition. This property is of great interest in drug discovery, as many diseases are caused by the aberrant activity of specific enzymes. For example, some bromophenol derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase.
Quantitative Enzyme Inhibition Data
The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
Table 4: Enzyme Inhibition by Brominated Phenol Derivatives
| Compound Class | Enzyme | Ki (nM) | Reference |
| Novel bromophenols | Carbonic Anhydrase I | 2.53 ± 0.25 to 25.67 ± 4.58 | [8] |
| Novel bromophenols | Carbonic Anhydrase II | 1.63 ± 0.11 to 15.05 ± 1.07 | [8] |
| Novel bromophenols | Acetylcholinesterase | 6.54 ± 1.03 to 24.86 ± 5.30 | [8] |
| Bromophenol derivatives | Acetylcholinesterase | 0.13 - 14.74 | [9] |
| Bromophenol derivatives | Butyrylcholinesterase | 5.11 - 23.95 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative 3-bromocatechol derivatives and for the key biological assays discussed in this guide.
Synthesis of 3-Bromocatechol Derivatives
-
To a solution of 3-bromocatechol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K2CO3, 2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired ether derivative.
-
Dissolve 3-bromocatechol (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF) and add a base such as triethylamine or pyridine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (e.g., acetyl chloride, 2.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ester derivative.
-
Dissolve 3-bromocatechol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a substituted aniline (1.0 eq) to the solution.
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the Schiff base derivative.
Biological Assays
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol, DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume (e.g., 100 µL) of various concentrations of the test compounds and the standard to different wells.
-
Add the same volume of the solvent to a well to serve as a negative control.
-
Add the DPPH solution (e.g., 100 µL) to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
-
Cell Culture:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) × 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of the test compound.
-
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 × 10^5 CFU/mL).
-
-
Assay Procedure (Broth Microdilution Method):
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds and a standard antibiotic in the broth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Conclusion
3-Bromocatechol derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available evidence suggests their potential as antioxidants, cytotoxic agents against cancer cells, antibacterial compounds, and enzyme inhibitors. The presence of the catechol moiety provides a foundation for radical scavenging and metal chelation, while the bromine substituent can enhance lipophilicity and modulate electronic properties, leading to improved biological activity and target specificity.
Further research is warranted to synthesize and screen a wider range of 3-bromocatechol derivatives to establish clear structure-activity relationships for each biological activity. Mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways affected by these compounds. The detailed protocols and compiled data in this guide provide a solid foundation for future investigations into the therapeutic potential of 3-bromocatechol derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Catechol synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Catechol-Based Antimicrobial Polymers [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-bromobenzene-1,2-diol
This technical guide provides a comprehensive overview of 3-bromobenzene-1,2-diol, a halogenated aromatic compound with significant applications in organic synthesis, medicinal chemistry, and material science.[1] It serves as a versatile building block for constructing more complex molecules, including pharmaceutical intermediates and functionalized organic compounds.[1]
Nomenclature
-
Synonyms: A variety of synonyms are used to refer to this compound, including:
Chemical and Physical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C6H5BrO2 | [2][3][5][6] |
| Molecular Weight | 189.01 g/mol | [4][5] |
| CAS Number | 14381-51-2 | [2][3][5] |
| Melting Point | 40-41 °C | [7][8] |
| Boiling Point | 243 °C | [7][8] |
| Density | 1.844 g/cm³ | [7][8] |
| Flash Point | 101 °C | [7] |
| pKa | 8.26 ± 0.10 (Predicted) | [8] |
| Appearance | White to gray to brown powder or needle-like crystals | [8][9] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [9][10] |
| Storage | Inert atmosphere, Room Temperature | [4][7][8] |
Experimental Protocols
Synthesis of this compound from 2-bromo-6-methoxyphenol [5][10]
This protocol details a common method for the synthesis of 3-bromocatechol.
Materials:
-
2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol)
-
Anhydrous dichloromethane (40 mL)
-
Boron tribromide (1 M in dichloromethane, 43.1 mmol, 43.0 mL)
-
Ice water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 2-bromo-6-methoxyphenol in anhydrous dichloromethane in a suitable reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide (1 M in dichloromethane) to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into ice water and continue to stir for 30 minutes.
-
Perform an extraction with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the product as a brownish oil (Expected yield: ~6.90 g, 93%).[5]
Analysis:
-
Thin Layer Chromatography (TLC): An Rf value of 0.2 is observed using a mobile phase of toluene/ethyl acetate (9:1).[5][10]
-
1H NMR (in CDCl3): δH 5.60 (1H, broad s, OH), 5.69 (1H, broad s, OH), 6.72 (1H, dd, J 8.1, 8.1 Hz), 6.87 (1H, dd, J 1.5, 8.1 Hz), 7.00 (1H, dd, J 1.5, 8.1 Hz).[5][10]
-
13C NMR (in CDCl3): δC 109.5, 114.9, 121.9, 123.3, 140.3, 144.5.[5][10]
Visualizations
Caption: Synthesis workflow of this compound.
Caption: Precursors for the synthesis of this compound.
Applications and Significance
This compound is a compound of interest in several scientific and industrial domains:
-
Pharmaceutical and Agrochemical Intermediate: It serves as a crucial intermediate in the synthesis of various drugs and agrochemicals.[8][10]
-
Organic Synthesis: Its structure makes it a valuable building block for creating complex organic molecules, including analogs of natural products and other functionalized compounds.[1]
-
Medicinal Chemistry: This compound is utilized in the development of new drug candidates, with its structure contributing to potential therapeutic activities, including antimicrobial, antiviral, and anticancer effects.[1]
-
Material Science: It finds applications in the design of specialty chemicals, dyes, and pigments.[1]
References
- 1. Wholesale this compound CAS:14381-51-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 1,2-Benzenediol, 3-bromo- | C6H5BrO2 | CID 26659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromocatechol | 14381-51-2 [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound CAS#: 14381-51-2 [m.chemicalbook.com]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | 14381-51-2 [chemicalbook.com]
Health and safety information for handling 3-bromobenzene-1,2-diol
An In-depth Technical Guide to the Health and Safety of 3-bromobenzene-1,2-diol
This guide provides comprehensive health and safety information for this compound (CAS: 14381-51-2), also known as 3-bromocatechol. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information is compiled from various safety data sheets and chemical databases.
Chemical Identification
This section provides basic identifying information for this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3-Bromocatechol, 1-Bromo-2,3-dihydroxybenzene, 3-Bromopyrocatechol[1][2] |
| CAS Number | 14381-51-2[1] |
| Molecular Formula | C₆H₅BrO₂[1][3] |
| Molecular Weight | 189.01 g/mol [1] |
| Appearance | White to gray to brown powder, crystal, or solid |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Appropriate precautions must be taken during handling and use.
| GHS Classification | Hazard Class and Category | Hazard Statement |
| Pictogram |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Signal Word: Warning [1][2] |
| Skin Corrosion/Irritation | Skin Irritation (Category 2)[1] | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Eye Irritation (Category 2A)[1] | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE (Category 3)[1] | H335: May cause respiratory irritation[1][2] |
Note: Some sources also state the substance is "Not classified"[2][4]. However, the detailed GHS classification indicating irritation hazards should be prioritized for safety considerations.
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated[5]. The available information is primarily qualitative and derived from its GHS classification.
| Route of Exposure | Potential Health Effects |
| Inhalation | May cause respiratory tract irritation[1][5]. |
| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin[1][5]. |
| Eye Contact | Causes serious eye irritation[1][5]. |
| Ingestion | May be harmful if swallowed[5]. |
Note: No quantitative toxicity data such as LD50 or LC50 values were available in the consulted resources.
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value |
| Melting Point | 40-41 °C[3][6] |
| Boiling Point | 242.6 - 243 °C at 760 mmHg[6][7] |
| Density | 1.844 g/cm³[3][7] |
| Flash Point | 100.5 - 101 °C[6][7] |
| Solubility | Soluble in organic solvents; sparingly soluble in water[3][8]. |
| pKa | 8.26 ± 0.10 (Predicted) |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to ensure safety.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[2][5].
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[2][5].
-
Skin Protection : Handle with chemical-impermeable gloves (inspected prior to use). Wear protective clothing, which may include a lab coat or a full suit protecting against chemicals[2][5].
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator[2].
Handling Procedures
-
Avoid breathing dust, mist, gas, or vapors[2].
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[2][5].
-
Keep away from sources of ignition[5].
-
Wash hands thoroughly after handling[10].
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5].
-
Store apart from incompatible materials (e.g., strong oxidizing agents) and foodstuff containers[2][11][12].
-
Store at room temperature under an inert atmosphere[6].
Emergency and First-Aid Procedures
Immediate and appropriate first-aid measures are essential in case of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[2][5]. |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor[2][5]. |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a doctor[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2][5]. |
Accidental Release and Disposal
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment (PPE). Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people upwind of the spill[2][5].
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains; discharge into the environment must be avoided[2][5].
-
Containment and Cleaning Up : Contain spillage. Collect with an electrically protected vacuum cleaner or by wet-brushing. Place in a suitable, closed container for disposal. Use spark-proof tools[2][5].
Disposal Considerations
Dispose of surplus and non-recyclable solutions through a licensed disposal company. Burn in a chemical incinerator equipped with an afterburner and scrubber, but exercise extra care as the material may be combustible[5]. Dispose of containers in accordance with local, regional, and national regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam[2][5].
-
Specific Hazards : Under fire conditions, hazardous decomposition products can form, including carbon oxides and hydrogen bromide gas[5][10]. Vapors may form explosive mixtures with air at elevated temperatures[10].
-
Protective Equipment : Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary[2][5]. Use a water spray to cool unopened containers[5].
Example Experimental Protocol: Synthesis
While no specific safety-related experimental protocols were found, the following synthesis protocol illustrates the level of detail required for methodological documentation in a research setting.
Synthesis of 3-bromocatechol from 2-bromo-6-methoxyphenol [6]
-
Reaction Setup : Slowly add boron tribromide (1 M in dichloromethane, 43.1 mmol, 43.0 mL) to a solution of 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL) at -78 °C.
-
Reaction Execution : Stir the reaction mixture for 1 hour at room temperature.
-
Quenching : Pour the reaction mixture into ice water and continue to stir for 30 minutes.
-
Extraction : Perform an extraction with dichloromethane (3 x 30 mL).
-
Work-up : Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate to yield the target product.
-
Analysis : Analyze the product using Thin Layer Chromatography (TLC) with a mobile phase of toluene/ethyl acetate (9:1), which should show an Rf value of 0.2[6]. Further characterization can be done using ¹H and ¹³C NMR spectroscopy[6].
Visualized Workflow: Safe Handling Procedure
The following diagram outlines a logical workflow for the safe handling of this compound, from initial assessment to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. 1,2-Benzenediol, 3-bromo- | C6H5BrO2 | CID 26659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS#:14381-51-2 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. gustavus.edu [gustavus.edu]
- 6. This compound CAS#: 14381-51-2 [m.chemicalbook.com]
- 7. This compound, CAS No. 14381-51-2 - iChemical [ichemical.com]
- 8. This compound | 14381-51-2 [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Synthetic Routes for the Preparation of 3-bromobenzene-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromobenzene-1,2-diol, also known as 3-bromocatechol, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of the catechol moiety, which can be a key structural component in biologically active molecules, and the bromine atom, which provides a handle for further chemical modifications. This document outlines detailed protocols for the chemical synthesis of this compound, presents quantitative data for the described methods, and discusses its applications in drug development.
Introduction
The synthesis of substituted catechols is of significant interest in medicinal chemistry. The catechol functional group is a common feature in a variety of natural products and synthetic compounds with diverse biological activities. The introduction of a bromine atom onto the catechol ring, as in this compound, offers a strategic advantage in drug design. Bromine can modulate the pharmacokinetic and pharmacodynamic properties of a molecule and can serve as a site for cross-coupling reactions to build more complex structures. This application note focuses on reliable and reproducible synthetic routes to obtain this compound, providing researchers with the necessary information to produce this key intermediate in a laboratory setting.
Synthetic Routes
Two primary methods for the preparation of this compound are detailed below: the demethylation of a methoxy-substituted bromophenol and the demethylation of a dimethoxy-substituted bromobenzene.
Route 1: Demethylation of 2-bromo-6-methoxyphenol
This is a widely cited and high-yielding method for the synthesis of this compound. The reaction involves the cleavage of the methyl ether in 2-bromo-6-methoxyphenol using boron tribromide (BBr₃).
Materials:
-
2-bromo-6-methoxyphenol
-
Boron tribromide (1 M solution in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Magnesium sulfate (MgSO₄)
-
Toluene
-
Ethyl acetate (EtOAc)
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide (43.0 mL of a 1 M solution in CH₂Cl₂, 43.1 mmol) to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture into ice water and continue stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[3]
Purification: The crude product is obtained as a brownish oil.[3] Further purification can be achieved by column chromatography on silica gel.
Characterization:
-
Appearance: Brownish oil[3]
-
Yield: 6.90 g (93%)[3]
-
¹H NMR (in CDCl₃): δ 5.60 (1H, br s, OH), 5.69 (1H, br s, OH), 6.72 (1H, dd, J 8.1, 8.1 Hz), 6.87 (1H, dd, J 1.5, 8.1 Hz), 7.00 (1H, dd, J 1.5, 8.1 Hz)[3]
-
¹³C NMR (in CDCl₃): δ 109.5, 114.9, 121.9, 123.3, 140.3, 144.5[3]
-
TLC: Rf = 0.2 (toluene/EtOAc 9:1)[3]
Caption: Workflow for the synthesis of this compound via demethylation.
Route 2: Demethylation of 1-bromo-2,3-dimethoxybenzene
An alternative approach involves the demethylation of 1-bromo-2,3-dimethoxybenzene using a Lewis acid such as aluminum chloride (AlCl₃).
Materials:
-
1-bromo-2,3-dimethoxybenzene
-
Aluminum chloride (AlCl₃)
-
Toluene
-
Water
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
To a solution of 1-bromo-2,3-dimethoxybenzene (8.2 g, 0.045 mol) in toluene (50 mL), add aluminum chloride (22.1 g, 0.178 mol).
-
Reflux the reaction mixture for 3 hours.
-
After cooling, pour the mixture into water (800 mL).
-
Extract the aqueous layer with ether (800 mL).
-
Dry the ether extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel, eluting with methylene chloride.
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure to yield 2,3-dihydroxy-bromobenzene (this compound).
| Parameter | Route 1 (from 2-bromo-6-methoxyphenol) | Route 2 (from 1-bromo-2,3-dimethoxybenzene) |
| Starting Material | 2-bromo-6-methoxyphenol | 1-bromo-2,3-dimethoxybenzene |
| Reagent | Boron tribromide (BBr₃) | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane | Toluene |
| Reaction Time | 1 hour | 3 hours |
| Reaction Temperature | -78 °C to Room Temperature | Reflux |
| Yield | 93%[3] | 73% |
| Product Form | Brownish oil[3] | Not specified |
Applications in Drug Development
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Pharmaceutical Intermediate: It is widely used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The catechol moiety is a known pharmacophore in many drug classes, and the bromine atom can be used to introduce other functional groups or to fine-tune the electronic properties of the molecule.
-
Synthesis of Bioactive Compounds: Bromophenols, in general, are found in marine organisms and have shown a range of biological activities, including anti-cancer and anti-diabetic properties. The synthesis of novel bromophenol derivatives is an active area of research in drug discovery.
-
Enzyme Inhibition: Substituted catechols can act as inhibitors of various enzymes. For instance, some bromophenol derivatives have shown inhibitory activity against carbonic anhydrase and acetylcholinesterase, which are targets for the treatment of glaucoma, epilepsy, and Alzheimer's disease.
Logical Relationship Diagram
Caption: Role of this compound in chemical synthesis and drug development.
Conclusion
The synthesis of this compound is most efficiently achieved through the demethylation of 2-bromo-6-methoxyphenol using boron tribromide, providing a high yield of the desired product. An alternative route starting from 1-bromo-2,3-dimethoxybenzene is also viable, though with a lower reported yield. As a versatile intermediate, this compound is a valuable compound for researchers in the fields of medicinal chemistry and drug development, offering a scaffold for the synthesis of novel bioactive molecules. The detailed protocols provided herein should enable the successful preparation of this important chemical building block.
References
- 1. 3-Bromocatechol/14381-51-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-Bromocatechol, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Application Notes: The Strategic Use of 3-Bromobenzene-1,2-diol in the Synthesis of a PARP1 Inhibitor
Introduction
3-Bromobenzene-1,2-diol, also known as 3-bromocatechol, is a versatile bifunctional aromatic building block in multi-step organic synthesis. Its ortho-dihydroxy functionality allows for the facile construction of heterocyclic systems, particularly benzodioxanes, while the bromo substituent serves as a handle for further synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions. These features make this compound a valuable starting material in the synthesis of complex molecules, including those with significant biological activity. This application note details a multi-step synthesis of a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, showcasing the utility of a catechol derivative structurally related to this compound.
Application in Drug Discovery: Synthesis of a PARP1 Inhibitor
PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This makes PARP1 an attractive target for cancer therapy.
The synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, a known PARP1 inhibitor, can be efficiently achieved from a catechol derivative. While the direct use of this compound is not explicitly detailed in this specific pathway, the synthesis starts from the closely related methyl 2,3-dihydroxybenzoate. The conversion of this compound to this starting material is a straightforward process involving protection of the diol, Grignard formation followed by carboxylation, and subsequent esterification, or alternatively, through palladium-catalyzed carbonylation reactions. This highlights the synthetic equivalence and strategic importance of this compound as a precursor to such valuable intermediates.
The subsequent multi-step synthesis involves the formation of the benzodioxane ring system, followed by functional group manipulations to yield the final carboxamide inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized PARP1 inhibitor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IC₅₀ (µM) for PARP1 |
| 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide | C₉H₉NO₃ | 179.17 | 5.8[3] |
Experimental Protocols
Synthesis of Methyl 2,3-dihydroxybenzoate (Precursor)
Note: The following is a general procedure for the synthesis of the key precursor from 2,3-dihydroxybenzoic acid. The synthesis of 2,3-dihydroxybenzoic acid from this compound would require additional steps.
To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) was added at 5 °C. The reaction mixture was refluxed for 12 hours. After cooling to room temperature, the solvent was removed under vacuum. The resulting residue was dissolved in ethyl acetate and washed three times with a saturated sodium carbonate solution. The organic layer was then dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield methyl 2,3-dihydroxybenzoate as a white powder (Yield: 0.278 g, 85%).[3]
Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
1,2-Dibromoethane (0.17 mL, 2.0 mmol) was added to a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide (DMF). The reaction mixture was stirred under reflux for 10 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure to yield the crude product, which was purified by column chromatography.[3]
Step 2: Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid
The methyl ester from the previous step was hydrolyzed using lithium hydroxide in a mixture of water and tetrahydrofuran (THF) at room temperature for 8-12 hours. The reaction mixture was then acidified and extracted with an organic solvent to yield the carboxylic acid.
Step 3: Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide
The carboxylic acid was converted to the final carboxamide using a mixed-anhydride method. To a solution of the carboxylic acid in THF at 0 °C, isobutyl chloroformate and N-methylmorpholine were added. After stirring for 15-30 minutes, a solution of ammonia in methanol was added, and the reaction was stirred at room temperature for 50-60 minutes to afford 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide.[3]
Visualizations
Caption: Synthetic pathway from a this compound precursor to a PARP1 inhibitor and its mechanism of action.
Caption: Experimental workflow for the synthesis of the PARP1 inhibitor.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromocatechol: A Versatile Precursor in the Synthesis of COMT Inhibitors for Neurodegenerative Disorders
Application Note AP-2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of 3-bromocatechol as a key precursor in the synthesis of pharmaceutical agents, specifically focusing on the catechol-O-methyltransferase (COMT) inhibitors tolcapone and entacapone. These drugs are significant in the management of Parkinson's disease. This note outlines the strategic importance of 3-bromocatechol and provides detailed synthetic routes, experimental protocols, and relevant quantitative data.
Introduction
3-Bromocatechol is a valuable building block in medicinal chemistry due to its ortho-dihydroxy functionality and the presence of a bromine atom, which allows for a variety of chemical transformations.[1][2][3][4][5][6][7][8] Its structural features make it an ideal starting material for the synthesis of complex molecules, including the COMT inhibitors tolcapone and entacapone. These drugs play a crucial role in the treatment of Parkinson's disease by preventing the breakdown of levodopa, a primary medication for the condition.[9][10][11]
Therapeutic Significance of COMT Inhibition
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine.[1][9] In Parkinson's disease, the inhibition of COMT is a critical therapeutic strategy. By blocking COMT, inhibitors like tolcapone and entacapone prevent the peripheral degradation of levodopa to 3-O-methyldopa, thereby increasing its bioavailability and allowing more of it to reach the brain where it is converted to dopamine.[3][11] This enhances the therapeutic effect of levodopa and helps to manage the motor symptoms of Parkinson's disease.
Dopamine Metabolism and COMT Inhibition Pathway
The following diagram illustrates the role of COMT in dopamine metabolism and the mechanism of action of COMT inhibitors.
Synthesis of Tolcapone from 3-Bromocatechol
The synthesis of tolcapone from 3-bromocatechol can be envisioned through a multi-step process involving a key Friedel-Crafts acylation to construct the benzophenone core, followed by nitration and demethylation.
Synthetic Workflow for Tolcapone
Experimental Protocols for Tolcapone Synthesis
Step 1: Protection of 3-Bromocatechol
To prevent unwanted side reactions during the Friedel-Crafts acylation, the hydroxyl groups of 3-bromocatechol must be protected. Methoxy groups are suitable for this purpose.
-
Reagents: 3-Bromocatechol, Dimethyl sulfate, Sodium hydroxide.
-
Protocol:
-
To a solution of 3-bromocatechol (1.0 eq) in a suitable solvent (e.g., acetone or THF), add a solution of sodium hydroxide (2.2 eq) in water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add dimethyl sulfate (2.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected 1-bromo-2,3-dimethoxybenzene.
-
Step 2: Friedel-Crafts Acylation
This step forms the core benzophenone structure of tolcapone.
-
Reagents: 1-Bromo-2,3-dimethoxybenzene, 4-Methylbenzoyl chloride, Anhydrous Aluminum chloride.
-
Protocol:
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere, add 4-methylbenzoyl chloride (1.1 eq) at 0 °C.
-
Stir the mixture for 15-20 minutes to form the acylium ion complex.
-
Add a solution of 1-bromo-2,3-dimethoxybenzene (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired benzophenone intermediate.
-
Step 3: Nitration
Introduction of the nitro group at the 5-position of the catechol ring is a crucial step.
-
Reagents: Benzophenone intermediate, Nitrating agent (e.g., Melamine nitrate, Nitric acid/Sulfuric acid).[10]
-
Protocol (using Melamine nitrate):
-
Dissolve the benzophenone intermediate (1.0 eq) in acetone.
-
Add melamine nitrate (1.3 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Heat the reaction mixture to 40 °C and stir for 12 hours.[10]
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture to obtain the crude nitrobenzophenone.
-
Step 4: Deprotection and Demethylation
The final step involves the removal of the methoxy protecting groups to yield tolcapone.
-
Reagents: Nitrobenzophenone intermediate, 48% Hydrobromic acid in Acetic acid.[10]
-
Protocol:
-
To the crude nitrobenzophenone, add toluene and 48% HBr in acetic acid.
-
Heat the mixture to 100 °C for 3 hours.[10]
-
Cool the reaction to room temperature.
-
Isolate the precipitated product by filtration, wash with water and a suitable organic solvent, and dry under vacuum to obtain pure tolcapone.
-
Quantitative Data for Tolcapone Synthesis
| Step | Reaction | Reactants | Key Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Williamson Ether Synthesis | 3-Bromocatechol, Dimethyl sulfate | NaOH, 0°C to RT | >90 (Estimated) | >95 (Estimated) | General Protocol |
| 2 | Friedel-Crafts Acylation | Protected 3-Bromocatechol, 4-Methylbenzoyl chloride | AlCl₃, DCM, 0°C to RT | 70-80 (Estimated) | >95 (after chromatography) | General Protocol |
| 3 | Nitration | Benzophenone intermediate | Melamine nitrate, PTSA, Acetone, 40°C | 75 | >98 | [10] |
| 4 | Demethylation | Nitrobenzophenone intermediate | 48% HBr-AcOH, Toluene, 100°C | >90 (Estimated) | >99 | [10] |
Note: "Estimated" yields and purities are based on typical outcomes for these reaction types on similar substrates, as direct experimental data for this specific pathway was not found in the literature.
Synthesis of Entacapone from 3-Bromocatechol
The synthesis of entacapone from 3-bromocatechol can be achieved through a pathway involving the introduction of a protected aldehyde, followed by a Knoevenagel condensation and subsequent deprotection.
Synthetic Workflow for Entacapone
Experimental Protocols for Entacapone Synthesis
Steps 1 & 2: Protection and Formylation of 3-Bromocatechol
Similar to the tolcapone synthesis, the catechol is first protected. Subsequently, a formyl group is introduced.
-
Protection: Follow the protocol for Williamson Ether Synthesis as described in the tolcapone synthesis (Section 3.2, Step 1).
-
Formylation (Vilsmeier-Haack Reaction):
-
To a solution of the protected 3-bromocatechol (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the crude aldehyde by column chromatography.
-
Step 3: Nitration
The bromo group is replaced by a nitro group.
-
Reagents: Protected 3,4-dihydroxy-5-bromobenzaldehyde, Nitrating agent.
-
Protocol: A suitable nitrating agent (e.g., nitric acid in acetic acid) is used to replace the bromine with a nitro group. Reaction conditions need to be carefully controlled to achieve regioselectivity.
Step 4: Knoevenagel Condensation
This step forms the characteristic side chain of entacapone.[5][15][16][17][18]
-
Reagents: Protected 3,4-dihydroxy-5-nitrobenzaldehyde, N,N-diethyl-2-cyanoacetamide, Piperidine (catalyst).[19]
-
Protocol:
-
To a solution of the protected aldehyde (1.0 eq) and N,N-diethyl-2-cyanoacetamide (1.1 eq) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, with azeotropic removal of water if using toluene.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and isolate the crude product by filtration or by removing the solvent under reduced pressure.
-
Step 5: Deprotection
Removal of the protecting groups yields the final product, entacapone.
-
Reagents: Protected Entacapone, Demethylating agent (e.g., BBr₃ or HBr/AcOH).
-
Protocol:
-
Dissolve the protected entacapone in a suitable dry solvent (e.g., dichloromethane) and cool to -78 °C.
-
Add a solution of boron tribromide (BBr₃, 2.5 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with methanol and then water.
-
Extract the product, wash, dry, and purify by recrystallization or column chromatography to obtain pure entacapone.
-
Quantitative Data for Entacapone Synthesis
| Step | Reaction | Reactants | Key Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Williamson Ether Synthesis | 3-Bromocatechol, Dimethyl sulfate | NaOH, 0°C to RT | >90 (Estimated) | >95 (Estimated) | General Protocol |
| 2 | Vilsmeier-Haack Formylation | Protected 3-Bromocatechol | POCl₃, DMF, 60-70°C | 60-70 (Estimated) | >95 (after chromatography) | General Protocol |
| 3 | Nitration | Protected Bromobenzaldehyde | HNO₃/AcOH | Variable | - | General Protocol |
| 4 | Knoevenagel Condensation | Protected Nitrobenzaldehyde | N,N-diethyl-2-cyanoacetamide, Piperidine, Reflux | 73 | Mixture of E/Z isomers | [19] |
| 5 | Deprotection | Protected Entacapone | BBr₃, DCM, -78°C to RT | 80-90 (Estimated) | >99 (after purification) | General Protocol |
Note: "Estimated" yields and purities are based on typical outcomes for these reaction types on similar substrates, as direct experimental data for this specific pathway was not found in the literature.
Conclusion
3-Bromocatechol serves as a highly effective and versatile precursor for the synthesis of the pharmaceutically important COMT inhibitors, tolcapone and entacapone. The synthetic routes outlined in these application notes, utilizing fundamental organic reactions such as Friedel-Crafts acylation and Knoevenagel condensation, provide a clear pathway for the laboratory-scale preparation of these drugs. Further optimization of reaction conditions for each step, particularly for the specific substrate 3-bromocatechol, is recommended to enhance yields and purity for potential scale-up and industrial applications. The provided protocols offer a solid foundation for researchers and drug development professionals working in the field of neurodegenerative disease therapeutics.
References
- 1. jk-sci.com [jk-sci.com]
- 2. homework.study.com [homework.study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. jptcp.com [jptcp.com]
- 7. 3-Bromocatechol, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 3-Bromocatechol | 14381-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Khan Academy [khanacademy.org]
- 10. benchchem.com [benchchem.com]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. article.sapub.org [article.sapub.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 3-Bromocatechol in Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromocatechol, a substituted dihydroxybenzene, is emerging as a versatile building block in material science. Its unique combination of a reactive catechol moiety and a bromine atom opens avenues for the synthesis of a diverse range of functional materials. The catechol group provides strong adhesive properties, redox activity, and the ability to chelate metal ions, while the bromine atom can be leveraged for further chemical modifications, such as cross-coupling reactions to form carbon-carbon bonds, or to impart flame-retardant properties to polymers.
This document provides detailed application notes and experimental protocols for utilizing 3-bromocatechol in the synthesis of advanced materials. While direct polymerization of 3-bromocatechol is an area of ongoing research, this guide presents protocols adapted from related brominated catechol derivatives and highlights its potential in various applications.
Application Notes
Precursor for High-Performance Polyarenes
3-Bromocatechol can serve as a monomer for the synthesis of polyarenes, a class of polymers known for their thermal stability and semiconducting properties. The bromine atom allows for polymerization via cross-coupling reactions, such as Suzuki or Yamamoto couplings, to create extended conjugated systems. The catechol hydroxyl groups may require protection prior to polymerization to prevent interference with the reaction catalysts. These protected polymers can be deprotected post-polymerization to expose the catechol units, which can then be used for surface functionalization, adhesion, or metal chelation.
Component in Flame-Retardant Materials
Brominated compounds are widely used as flame retardants.[1][2] 3-Bromocatechol can be incorporated into polymer backbones or used as an additive to enhance the fire resistance of materials. The bromine atom interferes with the radical chain reactions that occur during combustion, thus slowing down or preventing the spread of fire.[1] The catechol functionality can further contribute to char formation, which acts as a thermal barrier.
Intermediate for Functional Dyes and Molecular Probes
The catechol scaffold is present in many natural and synthetic dyes. 3-Bromocatechol can be used as a starting material for the synthesis of novel functional dyes. For instance, it can be a precursor to dihydroxyphenyl-substituted rosamines, which have shown interesting photophysical properties and reactivity towards biogenic amines, suggesting their potential as fluorescent probes.
Experimental Protocols
Protocol 1: Synthesis of a Polyarene via Suzuki Coupling (Adapted from 4-Bromocatechol)
This protocol describes the synthesis of a polyarene using a brominated catechol derivative. It involves the protection of the hydroxyl groups, followed by a Suzuki coupling polymerization.
Part 1: Protection of Catechol Hydroxyl Groups
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromocatechol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 2.5 equivalents) to the solution.
-
Addition of Protecting Group: Slowly add a protecting group reagent, such as methyl iodide (CH₃I, 2.2 equivalents) or benzyl bromide (BnBr, 2.2 equivalents), to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting protected 3-bromocatechol derivative by column chromatography on silica gel.
Part 2: Suzuki Coupling Polymerization
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the protected 3-bromocatechol derivative (1 equivalent), a diboronic acid or its ester (e.g., 1,4-phenylenediboronic acid, 1 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) and a base (e.g., aqueous K₂CO₃ or Na₂CO₃).
-
Polymerization: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a non-solvent such as methanol or acetone to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash with the non-solvent and water, and dry under vacuum. Further purification can be achieved by Soxhlet extraction.
Part 3: Deprotection of Hydroxyl Groups (if necessary)
-
Reaction Setup: Dissolve the protected polymer in a suitable solvent (e.g., dichloromethane).
-
Deprotection Reagent: Add a deprotection reagent. For methyl ethers, boron tribromide (BBr₃) is effective. For benzyl ethers, catalytic hydrogenation (H₂/Pd-C) can be used.
-
Reaction: Stir the reaction under appropriate conditions (e.g., low temperature for BBr₃, room temperature for hydrogenation) until the reaction is complete (monitored by TLC or NMR).
-
Work-up and Purification: Quench the reaction carefully (e.g., with methanol for BBr₃) and precipitate the deprotected polymer in a non-solvent. Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Protocol 2: Synthesis of a 2,3-Dihydroxyphenyl-Substituted Rosamine Dye
This protocol outlines the synthesis of a rosamine dye using 2,3-dihydroxybenzaldehyde, which can be derived from 3-bromocatechol.
-
Reaction Setup: In a microwave reaction vial, combine 2,3-dihydroxybenzaldehyde (1 equivalent), 3-(diethylamino)phenol (2 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Solvent: Add a suitable solvent such as propionic acid.
-
Microwave Synthesis: Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a set time (e.g., 30 minutes).
-
Work-up: After cooling, pour the reaction mixture into a solution of sodium acetate to neutralize the acid.
-
Extraction: Extract the product with an organic solvent like chloroform.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography on silica gel to obtain the desired rosamine dye.
Data Presentation
Table 1: Physicochemical Properties of 3-Bromocatechol
| Property | Value | Reference |
| CAS Number | 14381-51-2 | |
| Molecular Formula | C₆H₅BrO₂ | [3] |
| Molecular Weight | 189.01 g/mol | |
| Appearance | White to cream or pale yellow crystalline powder | [3] |
| Melting Point | 36-45 °C | [3] |
| Purity (GC) | ≥94.0% | [3] |
Table 2: Representative Properties of Polyarenes Derived from Brominated Phenols
| Property | Typical Value Range |
| Number Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 400 °C |
| Glass Transition Temperature (T₉) | 150 - 250 °C |
| UV-Vis Absorption (λₘₐₓ) | 350 - 450 nm (in solution) |
| Fluorescence Emission (λₑₘ) | 450 - 550 nm (in solution) |
Note: The values in Table 2 are representative and can vary significantly depending on the specific monomer, polymerization method, and resulting polymer structure.
Visualizations
Caption: Workflow for the synthesis of a polyarene from 3-bromocatechol.
Caption: Potential material science applications of 3-bromocatechol.
References
Analytical methods for the detection and quantification of 3-bromobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 3-bromobenzene-1,2-diol (3-bromocatechol), a compound relevant in various fields including pharmaceutical synthesis and environmental analysis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for similar phenolic and brominated compounds and are intended to serve as a comprehensive starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely accessible technique for the analysis of non-volatile or thermally labile compounds like this compound. This method is suitable for purity assessment and quantification in various sample matrices.
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of phenolic compounds.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent. A good starting point is a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B). A suggested gradient is 70% A / 30% B, adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of catechol and related compounds, a primary detection wavelength of 280 nm is recommended. A PDA detector would allow for the monitoring of multiple wavelengths and spectral confirmation.
-
Injection Volume: 10 µL.
b) Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase components fresh daily. For 0.1% TFA in water, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase (initial composition).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
c) Sample Preparation:
-
General Procedure: The sample preparation will vary depending on the matrix. For drug substance purity analysis, dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
d) Data Analysis and Quantification:
-
Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be > 0.99.
-
Quantification: Inject the sample solution and use the peak area to calculate the concentration of this compound using the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is typically required to improve volatility and chromatographic performance. Silylation is a common and effective derivatization method for phenolic compounds.[1][2][3]
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: To be determined from the mass spectrum of the derivatized this compound. The molecular ion and characteristic fragment ions should be selected.
-
b) Derivatization Procedure (Silylation):
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Procedure:
-
Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
c) Reagent and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). These standards must be derivatized in the same manner as the samples.
d) Sample Preparation:
-
Liquid-Liquid Extraction (for aqueous samples):
-
Adjust the pH of the aqueous sample to < 2 with a suitable acid.
-
Extract the sample three times with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen before derivatization.
-
e) Data Analysis and Quantification:
-
Identification: The derivatized this compound is identified by its retention time and by comparing its mass spectrum with that of a reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of a selected ion against the concentration of the derivatized standards. The concentration in the sample is then determined from this curve.
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Quantitative Data Summary
The following table summarizes hypothetical but realistic performance characteristics for the described analytical methods. These values should be determined and validated in the user's laboratory.
| Parameter | HPLC-UV | GC-MS (SIM) |
| Linear Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Method Selection Logic
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
References
High-performance liquid chromatography (HPLC) methods for 3-bromocatechol analysis
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of 3-bromocatechol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document provides a detailed application note and protocol for the analysis of 3-bromocatechol using reversed-phase HPLC with UV detection. The methodologies presented are based on established methods for similar phenolic compounds and provide a robust starting point for method development and validation.
Application Note
Introduction
3-Bromocatechol (1-bromo-2,3-dihydroxybenzene) is a substituted catechol that can be challenging to analyze due to its polarity and potential for oxidation. A reliable HPLC method is essential for monitoring reaction progress, assessing purity, and performing quality control. The method outlined below utilizes a C18 reversed-phase column with a buffered mobile phase for optimal separation and peak shape.
Chromatographic Conditions
The selection of chromatographic parameters is critical for the successful separation of 3-bromocatechol from potential impurities. Based on methods for related compounds like catechol, a reversed-phase approach is recommended.[1] A C18 column is a versatile starting point, offering good retention for moderately polar compounds.[1][2] For the mobile phase, a mixture of an acidified aqueous solution and an organic modifier like acetonitrile or methanol is suggested to ensure good peak symmetry and suppress the ionization of the phenolic hydroxyl groups.[1][3]
Detection
3-Bromocatechol possesses a chromophore that allows for detection using a UV-Vis detector. While a specific optimal wavelength for 3-bromocatechol is not detailed in the provided search results, a general wavelength for catechols and similar phenolic compounds is often in the lower UV range.[1] For compounds lacking a strong chromophore, detection at low wavelengths (e.g., 210 nm) can be feasible.[2] A photodiode array (PDA) detector is advantageous as it allows for the determination of the optimal detection wavelength and the assessment of peak purity.
Method Development and Optimization
The provided protocol offers a starting point. For optimization, several parameters can be adjusted:
-
Mobile Phase Composition: The ratio of organic modifier to aqueous buffer can be varied to adjust the retention time.
-
pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention and peak shape of phenolic compounds. An acidic pH, typically achieved with additives like trifluoroacetic acid or formic acid, is generally preferred.[1][3]
-
Column Chemistry: If adequate retention or selectivity is not achieved with a C18 column, a C8 or a polar-embedded column could be explored.[3]
-
Temperature: Column temperature can influence selectivity and viscosity. A starting temperature of 30°C is recommended.[2]
Quantitative Data Summary
While specific quantitative data for 3-bromocatechol is not available in the provided search results, the following table summarizes the performance of a validated HPLC method for the related compound, catechol, which can serve as an expected performance benchmark.[1]
| Parameter | Catechol |
| Linearity Range | 40-640 µg/mL[1] |
| Limit of Detection (LOD) | 0.4 µg/mL[1] |
| Limit of Quantitation (LOQ) | 1.2 µg/mL[1] |
Experimental Protocol
This protocol provides a starting point for the HPLC analysis of 3-bromocatechol.
1. Materials and Reagents
-
3-Bromocatechol reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water
-
Water (HPLC grade)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% TFA in water (A) and acetonitrile (B). A starting composition of 60:40 (A:B) is recommended.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV at 220 nm or a wavelength determined to be optimal by PDA analysis.
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-bromocatechol reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
4. Sample Preparation
-
Dissolve the sample containing 3-bromocatechol in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of the 3-bromocatechol standards.
-
Inject the prepared sample solutions.
-
Determine the concentration of 3-bromocatechol in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Logical relationships in HPLC method development.
References
Application Note: Purity Assessment of 3-Bromobenzene-1,2-diol by Gas Chromatography (GC)
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the purity assessment of 3-bromobenzene-1,2-diol, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the polar nature and low volatility of the analyte, a derivatization step using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is employed to facilitate its analysis by GC. The method described herein provides excellent sensitivity, linearity, and precision for the quantification of this compound and the separation of potential process-related impurities. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and process monitoring of this compound.
Introduction
This compound, also known as 3-bromocatechol, is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] The purity of this intermediate is of paramount importance as impurities can affect the safety and efficacy of the final product. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like catechols by GC is challenging due to their low volatility and potential for thermal degradation.[2]
To overcome these challenges, a derivatization step is necessary to convert the polar hydroxyl groups into less polar and more volatile derivatives. Silylation is a widely used and effective derivatization technique for compounds containing active hydrogens, such as hydroxyl groups.[3][4] This application note describes a validated GC method for the purity assessment of this compound after silylation with BSTFA containing 1% TMCS as a catalyst.
Experimental
Reagents and Materials
-
This compound (Reference Standard and Sample)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Dichloromethane, HPLC grade
-
Nitrogen gas, high purity
-
Helium, high purity (carrier gas)
Instrumentation
A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be used. The following configuration was used for method development and validation:
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Mass Spectrometer: Agilent 5975C MS or equivalent (optional, for peak identification)
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
-
Autosampler: Agilent 7693A or equivalent
Chromatographic Conditions
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (Split Ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min |
| Ramp 1: 15 °C/min to 200 °C | |
| Ramp 2: 25 °C/min to 300 °C, hold for 5 min | |
| Detector Temperature | 300 °C (FID) |
| MS Transfer Line Temp. | 280 °C (if applicable) |
| MS Ion Source Temp. | 230 °C (if applicable) |
| MS Quadrupole Temp. | 150 °C (if applicable) |
| MS Electron Energy | 70 eV (if applicable) |
Sample Preparation (Silylation)
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine to dissolve the sample.
-
Add 500 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC analysis.
Results and Discussion
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] The validation parameters included specificity, linearity, precision, accuracy, and robustness.
The specificity of the method was demonstrated by the absence of interfering peaks at the retention time of the di-TMS derivative of this compound in the chromatogram of a blank sample (derivatization reagent and solvent only). The peak for the main component was also shown to be pure by mass spectrometric analysis.
The linearity of the method was evaluated by analyzing a series of solutions of derivatized this compound at five different concentrations. The calibration curve showed excellent linearity over the tested concentration range.
| Parameter | Result |
| Concentration Range | 0.1 - 2.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| y-intercept | Close to zero |
The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a derivatized standard solution were performed. The relative standard deviation (RSD) for the peak area was calculated.
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Peak Area | < 1.0% | < 2.0% |
The accuracy of the method was assessed by performing recovery studies. A known amount of this compound was spiked into a sample matrix at three different concentration levels. The percentage recovery was then calculated.
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 101.1 | 0.9 |
Purity Assessment and Impurity Profile
The developed GC method is suitable for the routine purity assessment of this compound. Potential impurities arising from the synthesis, such as the starting material 2-bromo-6-methoxyphenol, can be effectively separated and quantified.[1] The retention time of the di-TMS derivative of this compound is expected to be around 10-15 minutes under the specified chromatographic conditions. The exact retention time should be confirmed using a reference standard.
Potential Impurities:
-
2-Bromo-6-methoxyphenol: A potential starting material impurity.
-
Isomeric Bromocatechols: Depending on the synthetic route, other isomers may be present.
-
Unreacted Starting Materials and Reagents: From the synthetic process.
Protocol Workflow
Caption: Workflow for the GC purity assessment of this compound.
Signaling Pathway of Derivatization
Caption: Silylation of this compound for GC analysis.
Conclusion
The gas chromatographic method detailed in this application note provides a reliable and robust solution for the purity assessment of this compound. The silylation derivatization step is crucial for achieving good chromatographic performance for this polar analyte. The validated method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control in pharmaceutical and agrochemical industries.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
Application Note: Derivatization of 3-Bromocatechol for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocatechol (1-bromo-2,3-dihydroxybenzene) is a substituted catechol of interest in various fields, including pharmaceutical research and environmental analysis.[1][2] Due to the polar nature of its two hydroxyl groups, direct analysis of 3-bromocatechol by gas chromatography (GC) can be challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation.[3] Derivatization, the chemical modification of an analyte, is a critical step to improve its volatility and thermal stability, thereby enhancing its chromatographic performance for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This application note provides detailed protocols for the derivatization of 3-bromocatechol to facilitate robust and sensitive analytical detection. The primary methods discussed are silylation and acylation, which are widely used for compounds containing hydroxyl groups.[3][5]
Analytical Challenges and Derivatization Solutions
Direct GC-MS analysis of polar compounds like 3-bromocatechol is often hindered by their low volatility.[3] Derivatization chemically alters the polar hydroxyl groups, converting them into less polar, more volatile derivatives.[3][6] This process leads to improved chromatographic peak shape, increased sensitivity, and more reproducible and accurate quantification.[3]
Silylation is a common and effective derivatization technique where the active hydrogens of the hydroxyl groups are replaced by a trimethylsilyl (TMS) group.[3][5] This significantly reduces the polarity and increases the volatility of the analyte.[5] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[3][7]
Acylation is an alternative method that introduces an acyl group into the molecule.[3] Reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) react with the hydroxyl groups to form ester derivatives.[3] Fluorinated derivatives are particularly advantageous as they can enhance sensitivity when using an electron capture detector (ECD).[3]
Experimental Protocols
Protocol 1: Silylation of 3-Bromocatechol for GC-MS Analysis
This protocol details the silylation of 3-bromocatechol using BSTFA with a TMCS catalyst.
Materials:
-
3-Bromocatechol standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a standard solution of 3-bromocatechol in the chosen anhydrous solvent. If analyzing a sample matrix, perform a suitable extraction to isolate 3-bromocatechol and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried sample or a known amount of the standard solution in a reaction vial.[3]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[3][8] The optimal time and temperature may need to be determined empirically.
-
Cooling: After incubation, allow the vial to cool to room temperature.[3]
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.[3]
Protocol 2: Acylation of 3-Bromocatechol for GC-ECD/MS Analysis
This protocol describes the acylation of 3-bromocatechol using heptafluorobutyric anhydride (HFBA).
Materials:
-
3-Bromocatechol standard
-
Heptafluorobutyric anhydride (HFBA)
-
Anhydrous solvent (e.g., toluene or ethyl acetate)
-
Base catalyst (e.g., pyridine or triethylamine)
-
Reaction vials
-
Heating block or oven
-
Vortex mixer
-
GC system with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare a standard solution of 3-bromocatechol or use a dried sample extract as described in the silylation protocol.
-
Derivatization: Add 100 µL of the anhydrous solvent, 10 µL of the base catalyst, and 50 µL of HFBA to the reaction vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.
-
Quenching: After cooling to room temperature, add a small amount of a quenching agent (e.g., methanol) to react with excess HFBA.
-
Extraction (if necessary): If the reaction mixture is not directly injectable, perform a liquid-liquid extraction to isolate the derivatized product.
-
Analysis: Inject 1 µL of the final solution into the GC-ECD/MS system.
Data Presentation
The following tables summarize the expected molecular weights and GC-MS parameters for underivatized and derivatized 3-bromocatechol.
Table 1: Molecular Weight of 3-Bromocatechol and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Bromocatechol | C₆H₅BrO₂ | 189.01 |
| Di-TMS-3-Bromocatechol | C₁₂H₂₁BrO₂Si₂ | 333.36 |
| Di-HFBA-3-Bromocatechol | C₁₄H₅BrF₁₄O₄ | 581.07 |
Table 2: Typical GC-MS Parameters
| Parameter | Silylated Derivative | Acylated Derivative |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) | 100°C (2 min), then 15°C/min to 300°C (5 min) |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Scan Range | m/z 50-500 | m/z 50-600 |
Note: These parameters are a starting point and should be optimized for the specific instrument and column used.
Visualizations
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low derivative peak | Incomplete derivatization due to moisture. | Ensure the sample is completely dry before adding the derivatizing reagent. Use anhydrous solvents.[3] |
| Insufficient reaction time or temperature. | Optimize the derivatization conditions by increasing the reaction time or temperature (e.g., 70°C for 45 minutes).[3] | |
| Degraded derivatizing reagent. | Use a fresh vial of the derivatizing reagent.[3] | |
| Poor peak shape | Active sites in the GC system. | Use a deactivated liner and column. Condition the column before analysis. |
| Co-elution with matrix components. | Optimize the GC temperature program or consider a sample cleanup step. |
Conclusion
Derivatization is an essential step for the reliable and sensitive analysis of 3-bromocatechol by gas chromatography. Both silylation and acylation are effective methods for improving the volatility and chromatographic behavior of this compound. The choice of derivatization reagent will depend on the specific analytical requirements, such as the desired sensitivity and the detector being used. The protocols and data presented in this application note provide a solid foundation for developing robust analytical methods for 3-bromocatechol in various research and development settings.
References
- 1. 3-Bromocatechol | 14381-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 3-Bromocatechol | 14381-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. ijern.com [ijern.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes: 3-Bromobenzene-1,2-diol as a Versatile Intermediate in the Synthesis of Azo Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 3-bromobenzene-1,2-diol (also known as 3-bromocatechol) as a key intermediate in the synthesis of azo dyes and pigments. While specific commercial dyes derived directly from this intermediate are not widely documented in publicly available literature, its chemical structure offers significant potential for the creation of novel colorants. The presence of the catechol moiety allows for its use as a coupling component in azo dye synthesis, while the bromo substituent provides a handle for further chemical modification to fine-tune the properties of the final dye molecule.
Introduction to this compound in Dye Synthesis
This compound is a substituted aromatic compound containing both a catechol functional group and a bromine atom.[1][2] The catechol portion of the molecule is electron-rich and readily participates in electrophilic substitution reactions, making it an excellent coupling component for reactions with diazonium salts to form azo dyes.[3][4] The general principle of azo dye synthesis involves the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative.[5][6][7] In this context, this compound can serve as this coupling partner.
The bromine atom on the benzene ring can influence the final properties of the dye in several ways. It can act as an auxochrome, potentially modifying the color and fastness properties of the dye. Furthermore, the carbon-bromine bond can be a site for subsequent cross-coupling reactions, allowing for the synthesis of more complex and functionalized dye structures.[1]
Hypothetical Synthesis of an Azo Dye from this compound
This section outlines a general protocol for the synthesis of a hypothetical azo dye, p-nitroaniline-azo-3-bromocatechol, to illustrate the role of this compound as a coupling component.
Experimental Protocol: Synthesis of p-nitroaniline-azo-3-bromocatechol
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
Part 1: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve a specific molar equivalent of p-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-nitroaniline solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes at the same temperature to ensure complete diazotization. The resulting solution contains the diazonium salt of p-nitroaniline.
Part 2: Coupling Reaction with this compound
-
In a separate 500 mL beaker, dissolve a molar equivalent of this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Characterization
The synthesized dye should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent, which corresponds to the color of the dye.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage and the O-H groups of the catechol.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized dye.
Quantitative Data Summary
The following table presents hypothetical quantitative data for the synthesis of p-nitroaniline-azo-3-bromocatechol, based on typical yields and spectroscopic data for similar azo dyes.
| Parameter | Value |
| Yield | 75-85% |
| Melting Point | 185-190 °C |
| λmax (in Ethanol) | 480-500 nm |
| Appearance | Reddish-brown solid |
Signaling Pathways and Experimental Workflows
The synthesis of an azo dye from this compound follows a well-defined chemical pathway. The following diagrams illustrate the key steps in this process.
Caption: Reaction pathway for azo dye synthesis.
Caption: Experimental workflow for dye synthesis.
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel azo dyes and pigments. Its bifunctional nature, combining a reactive catechol moiety for azo coupling and a bromine atom for potential post-synthetic modification, offers a versatile platform for the development of new colorants with tailored properties. The provided hypothetical protocol and workflow serve as a foundational guide for researchers interested in exploring the potential of this intermediate in the field of dye and pigment chemistry. Further research into the synthesis and characterization of specific dyes derived from this compound is warranted to fully elucidate its capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Azo dye - Wikipedia [en.wikipedia.org]
- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 7. Aryl Diazonium Coupling Reactions [employees.csbsju.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromobenzene-1,2-diol
Welcome to the technical support center for the synthesis of 3-bromobenzene-1,2-diol (also known as 3-bromocatechol). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common method of demethylating 2-bromo-6-methoxyphenol using boron tribromide (BBr₃).
Q1: My reaction is incomplete, and TLC analysis shows a significant amount of starting material even after a prolonged reaction time. What could be the issue?
A1: Incomplete reactions are a common issue and can be attributed to several factors:
-
Reagent Quality: Boron tribromide is extremely sensitive to moisture.[1][2] If you are using a previously opened bottle or an older solution, it may have been partially hydrolyzed, reducing its reactivity. It is highly recommended to use a fresh bottle of BBr₃ or a recently purchased solution for optimal results.
-
Insufficient BBr₃: Ensure you are using a sufficient molar equivalent of BBr₃. For each methoxy group, at least one equivalent of BBr₃ is required.[3] It is often advisable to use a slight excess (1.1-1.2 equivalents) to ensure the reaction goes to completion.
-
Reaction Temperature: While the reaction is typically initiated at a low temperature (-78 °C or 0 °C) to control the initial exothermic reaction, it often needs to be warmed to room temperature to proceed to completion. If the reaction stalls at a low temperature, gradually warming it may be necessary.
-
Solvent Choice: The reaction should be conducted in a dry, aprotic solvent such as dichloromethane (DCM).[1] Ethers and THF are not suitable as they are cleaved by BBr₃.[1][2]
Q2: A white precipitate formed immediately after adding BBr₃ to my reaction mixture in dichloromethane (DCM). Is this normal?
A2: The formation of a precipitate is not unusual. This is often the borate ester intermediate which may be insoluble in the reaction solvent. The precipitate should dissolve during the aqueous workup.
Q3: During the aqueous workup, a persistent emulsion or a solid agglomerate formed between the organic and aqueous layers. How can I resolve this?
A3: Emulsions or solid formations during workup can be challenging. Here are several approaches to resolve this:
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[4]
-
Adjusting pH: Carefully adjusting the pH of the aqueous layer with dilute acid or base can sometimes help to dissolve the solid material.
-
Dilution: Diluting the mixture with more of the organic solvent (e.g., DCM) and water can help to dissolve the precipitate and break the emulsion.[5]
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Filtration: In some cases, the solid can be collected by filtration, washed, and then the desired product can be extracted from it.
Q4: The yield of my this compound is very low. What are the potential reasons?
A4: Low yields can result from several factors throughout the experimental process:
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Incomplete Reaction: As discussed in Q1, an incomplete reaction is a primary cause of low yields.
-
Product Loss During Workup: The product, a catechol, is somewhat water-soluble. Excessive washing with water can lead to product loss. Using brine for washes after the initial quench can minimize this.
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Side Reactions: The presence of moisture can lead to the decomposition of BBr₃ and unwanted side reactions. Ensuring anhydrous conditions is critical.
-
Purification Issues: Catechols can be sensitive and may decompose on silica gel if not handled properly. Minimizing the time on the column and using a well-chosen solvent system is important.
Q5: My final product is a dark oil or solid, indicating impurities. What are the likely impurities and how can I remove them?
A5: The brown color of the crude product is common.[5] Likely impurities include:
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Unreacted Starting Material: Can be removed by column chromatography.
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Over-brominated Products: If the synthesis involves direct bromination of catechol, polybrominated species can form. Careful control of stoichiometry and reaction conditions is necessary.
-
Oxidation Products: Catechols are susceptible to oxidation, which can lead to colored impurities. It is advisable to handle the purified product under an inert atmosphere and store it protected from light and air. Purification can be achieved by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: A widely used and high-yielding method is the demethylation of 2-bromo-6-methoxyphenol using boron tribromide (BBr₃) in dichloromethane (DCM). This method has been reported to achieve yields as high as 93%.[5]
Q2: Are there alternative synthesis routes for this compound?
A2: Yes, several alternative routes exist, although they may have different advantages and disadvantages in terms of yield, selectivity, and starting material availability. These include:
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Direct Bromination of Catechol: This method involves the direct reaction of catechol with a brominating agent. However, controlling the regioselectivity to obtain the desired 3-bromo isomer can be challenging and may lead to a mixture of products.
-
From 3-Bromophenol: This would involve the introduction of a second hydroxyl group, which can be a multi-step and complex process.
-
From 1-Bromo-2,3-dimethoxybenzene: This would require the demethylation of two methoxy groups.
Q3: What are the key safety precautions to take when working with boron tribromide?
A3: Boron tribromide is a hazardous reagent and must be handled with extreme care.[1][6]
-
It reacts violently with water and other protic solvents.[1]
-
It is corrosive and can cause severe burns to the skin and eyes.
-
It is toxic upon inhalation.
-
All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
Q4: How can I monitor the progress of the demethylation reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[5] A suitable solvent system, such as toluene/ethyl acetate (9:1), can be used to separate the starting material from the product. The starting material (2-bromo-6-methoxyphenol) is less polar than the product (this compound).
Data Presentation
| Parameter | Demethylation of 2-bromo-6-methoxyphenol | Direct Bromination of Catechol |
| Starting Material | 2-bromo-6-methoxyphenol | Catechol |
| Reagent | Boron tribromide (BBr₃) | Bromine (Br₂) in acetic acid |
| Solvent | Dichloromethane (DCM) | Acetic Acid |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Reported Yield | Up to 93%[5] | Variable, risk of mixed isomers |
| Key Considerations | Requires anhydrous conditions; BBr₃ is hazardous. | Poor regioselectivity; risk of polybromination. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Demethylation[4]
This protocol is based on the demethylation of 2-bromo-6-methoxyphenol using boron tribromide.
Materials:
-
2-bromo-6-methoxyphenol
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (1M solution in DCM)
-
Ice
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromo-6-methoxyphenol (e.g., 8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (e.g., 43.1 mL, 43.1 mmol) to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC (e.g., using a toluene/ethyl acetate 9:1 eluent).
-
Once the reaction is complete, carefully pour the reaction mixture into ice water and continue to stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a brownish oil.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3-Bromocatechol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-bromocatechol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-bromocatechol?
A1: Crude 3-bromocatechol, typically synthesized by the bromination of catechol, is often contaminated with several impurities. The most common include:
-
Unreacted Catechol: The starting material for the synthesis.
-
Isomeric Bromocatechols: Primarily 4-bromocatechol, which can form concurrently during the bromination reaction.
-
Polybrominated Species: Di- and tri-brominated catechols, such as 4,5-dibromocatechol, can be formed if the reaction conditions are not carefully controlled.
-
Residual Solvents: Solvents used in the synthesis and workup, such as acetic acid or chloroform, may be present.
-
Inorganic Salts: Byproducts from the workup procedure.
Q2: What is the typical appearance of crude vs. pure 3-bromocatechol?
A2: Crude 3-bromocatechol is often a brownish or off-white solid. Pure 3-bromocatechol should be a white to pale yellow crystalline solid. The discoloration in the crude product is usually due to the presence of oxidized impurities and residual bromine.
Q3: Which purification technique is most suitable for my crude 3-bromocatechol?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities and for obtaining highly crystalline material. It is a good choice if the main impurities are isomers and polybrominated species present in minor quantities.
-
Column Chromatography is the most versatile technique for separating 3-bromocatechol from significant amounts of isomeric impurities and other byproducts with different polarities.
-
Distillation (under reduced pressure) can be used if the impurities are non-volatile, though this is less common for this compound due to its relatively high boiling point and potential for decomposition.
Q4: How can I monitor the purity of 3-bromocatechol during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can separate 3-bromocatechol from its impurities. The spots can be visualized under UV light or by staining with a suitable reagent. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out: The compound separates as an oil instead of crystals. | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. The solution is cooled too quickly. | Choose a solvent with a lower boiling point. Use a solvent system where the compound is less soluble. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystal Formation | The solution is not saturated. The solution is supersaturated, but nucleation has not occurred. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure 3-bromocatechol. |
| Poor Recovery of Pure Product | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and impurities. The impurities co-crystallized with the product. | Select a different recrystallization solvent or a mixed solvent system. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before recrystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots (Co-elution) | The mobile phase is too polar or not polar enough. The stationary phase is not appropriate. The column is overloaded. | Optimize the eluent system using TLC. A good starting point is a hexane/ethyl acetate mixture; adjust the ratio to achieve good separation. Consider using a different stationary phase (e.g., alumina if the compound is sensitive to acidic silica). Reduce the amount of crude material loaded onto the column. A general rule of thumb is a silica gel to crude product ratio of at least 50:1. |
| Streaking or Tailing of the Product on the Column | The compound is too polar for the chosen eluent. The compound is interacting strongly with the stationary phase (e.g., acidic silica). The sample was not loaded in a concentrated band. | Gradually increase the polarity of the mobile phase (gradient elution). Add a small amount of a polar solvent like methanol to the eluent. Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
| Product is not Eluting from the Column | The mobile phase is not polar enough. The compound has decomposed on the column. | Significantly increase the polarity of the eluent. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina. |
| Cracking of the Silica Gel Bed | The column was allowed to run dry. The packing of the column was not uniform. | Never let the solvent level drop below the top of the silica gel. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. |
Quantitative Data Summary
| Purification Technique | Typical Recovery | Achievable Purity | Key Parameters |
| Recrystallization | 60-80% | >98% | Solvent choice, Cooling rate |
| Column Chromatography | 50-70% | >99% | Stationary phase, Mobile phase composition, Column dimensions |
| Fractional Distillation | 40-60% | ~95% | Pressure, Temperature gradient |
Note: The values in this table are estimates and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of 3-Bromocatechol
-
Solvent Selection: Through preliminary small-scale tests, identify a suitable solvent or mixed solvent system. A common starting point for brominated phenols is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a system where 3-bromocatechol is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude 3-bromocatechol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) and heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of 3-Bromocatechol
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Preparation: Dissolve the crude 3-bromocatechol in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. A typical starting eluent system for separating brominated phenols is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The polarity can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluate in a series of fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 3-bromocatechol.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-bromocatechol.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Step-by-step recrystallization workflow.
Caption: Workflow for purification by column chromatography.
Common side products in the synthesis of 3-bromobenzene-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-bromobenzene-1,2-diol, a key intermediate in pharmaceutical and agrochemical research. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis route for this compound?
A1: A prevalent and high-yielding laboratory method is the demethylation of 2-bromo-6-methoxyphenol using boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM).[1] This approach avoids direct bromination of catechol, which can lead to a mixture of isomers and polybrominated products.
Q2: What are the primary side products I should be aware of during the synthesis of this compound via demethylation?
A2: The primary side products of concern are the unreacted starting material (2-bromo-6-methoxyphenol), potential polybrominated species, and oxidation products such as 3-bromo-1,2-benzoquinone. The formation of these impurities is highly dependent on reaction conditions and workup procedures.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, it is crucial to use anhydrous conditions, a fresh or properly stored bottle of BBr₃, and to carefully control the reaction temperature.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure the complete consumption of the starting material. To prevent oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is recommended.
Q4: What are the safety precautions I should take when working with boron tribromide?
A4: Boron tribromide is a corrosive and moisture-sensitive reagent that reacts violently with water.[3] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Solutions of BBr₃ in DCM are commercially available and are often easier and safer to handle than the neat liquid.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | 1. Insufficient BBr₃. 2. Deactivated BBr₃ due to moisture exposure.[2] 3. Reaction time is too short or temperature is too low.[2] | 1. Use a slight excess of BBr₃ (1.1-1.2 equivalents per methoxy group).[2] 2. Use a fresh bottle of BBr₃ or a recently purchased solution.[2] 3. Increase the reaction time and monitor progress by TLC. If the reaction is sluggish, consider allowing it to warm to room temperature after the initial low-temperature addition.[1][2] |
| Low yield of the desired product | 1. Inefficient quenching of the reaction. 2. Formation of an emulsion during aqueous workup.[2] 3. Loss of product during purification. | 1. Quench the reaction slowly at a low temperature (0 °C) by adding ice water.[1] 2. To break up an emulsion, add brine (a saturated aqueous solution of NaCl) during the extraction process.[4] 3. Optimize your purification method (e.g., column chromatography) and carefully collect the fractions containing the product. |
| Product is a dark or discolored oil/solid | 1. Oxidation of the catechol product to form colored quinone species.[5][6] 2. Residual impurities from the reaction. | 1. Perform the reaction and workup under an inert atmosphere. Consider adding a mild reducing agent like sodium bisulfite during the workup. 2. Purify the crude product using column chromatography on silica gel. |
| Formation of a white precipitate upon adding BBr₃ | This is often the formation of a complex between BBr₃ and the methoxy group of the starting material and is a normal observation. | No action is required; the precipitate should dissolve as the reaction proceeds or during the aqueous workup. |
| A solid agglomerate forms between layers during workup | This can be due to the precipitation of boron salts or the product itself at the interface. | Try diluting with more organic solvent and water. Adjusting the pH of the aqueous layer can also help to dissolve the solid.[2] In some cases, the solid can be filtered, washed, and the product extracted from it. |
Experimental Protocol: Synthesis of this compound from 2-bromo-6-methoxyphenol
This protocol is adapted from established literature procedures.[1]
Materials:
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2-bromo-6-methoxyphenol
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Ice
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-6-methoxyphenol (1 equivalent) in anhydrous dichloromethane.
-
Addition of BBr₃: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1M solution of BBr₃ in DCM (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by pouring it into ice water with vigorous stirring. Continue to stir for approximately 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 times).
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Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, often as a brownish oil.[1]
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.
Potential Side Products
| Side Product | Chemical Structure | Reason for Formation | Appearance in Analysis (e.g., TLC) |
| 2-bromo-6-methoxyphenol (Starting Material) | C₇H₇BrO₂ | Incomplete demethylation reaction. | A less polar spot compared to the product. |
| 3-bromo-1,2-benzoquinone | C₆H₃BrO₂ | Oxidation of the catechol product. | A colored, more polar spot. |
| Polybrominated catechols | e.g., C₆H₄Br₂O₂ | Further bromination of the product (less likely in this specific synthesis but possible if bromine is present). | Spots with different polarities, likely less polar than the monobrominated product. |
Reaction and Side Product Formation Pathway
Caption: Reaction pathway for the synthesis of this compound and formation of common side products.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability and storage conditions for 3-bromocatechol
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-bromocatechol, along with troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-bromocatechol?
A1: To ensure the long-term stability of 3-bromocatechol, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] For optimal preservation, storage at room temperature under an inert atmosphere (e.g., argon or nitrogen) is recommended. The compound is known to be sensitive to air and light, so protection from these elements is crucial to prevent degradation.
Q2: How stable is 3-bromocatechol?
A2: 3-Bromocatechol is generally stable under normal, recommended storage conditions.[1][2] However, exposure to air, light, or incompatible materials such as strong oxidizing agents can lead to its degradation over time.[1][4]
Q3: What does pure 3-bromocatechol look like?
A3: Pure 3-bromocatechol is typically a crystalline or lumpy powder.[5] Its color can range from white to cream, pale yellow, gray, or brown.[5][6] It is advisable to consult the certificate of analysis from the supplier for the specific appearance of a particular batch.
Q4: What are the signs that my 3-bromocatechol may have degraded?
A4: A significant change in color, such as darkening from a light to a dark brown or the development of a tarry appearance, can indicate degradation. Other signs may include a change in solubility compared to a fresh sample or the presence of an unusual odor.
Q5: What materials are incompatible with 3-bromocatechol?
A5: You should avoid storing or mixing 3-bromocatechol with strong oxidizing agents, as these can cause a reaction that may compromise the integrity of the compound.[1][4]
Storage Conditions Summary
For easy reference, the recommended storage conditions from various sources are summarized in the table below.
| Parameter | Recommendation | Source(s) |
| Temperature | Room temperature; Cool place | [1] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | |
| Container | Tightly closed container | [1][2][7] |
| Environment | Dry and well-ventilated place | [1][2][3] |
| Light | Protect from light | |
| Air | Air sensitive; store under inert gas |
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 3-bromocatechol.
Issue 1: The 3-bromocatechol in the bottle has darkened significantly since it was last opened.
-
Possible Cause: The compound has likely been exposed to air and/or light, leading to oxidation. Catechols are known to be susceptible to oxidation, which often results in the formation of colored quinone-type species.
-
Suggested Action:
-
Assess Usability: For non-critical applications, the material might still be usable, but for sensitive experiments, it is highly recommended to use a fresh, unopened sample.
-
Purity Check (Optional): If you have access to analytical instrumentation, you can check the purity of the material using techniques like NMR, HPLC, or melting point determination.
-
Prevent Future Degradation: For the remaining material, ensure the container is tightly sealed after each use. Consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing. Store the container in a dark place or wrap it in aluminum foil to protect it from light.
-
Issue 2: The 3-bromocatechol does not fully dissolve in a solvent in which it is reported to be soluble.
-
Possible Cause:
-
The compound may have degraded or polymerized, leading to less soluble byproducts.
-
The solvent quality may be poor (e.g., contains water).
-
The concentration you are trying to achieve is above its solubility limit in that specific solvent.
-
-
Suggested Action:
-
Verify Solubility: Double-check the reported solubility of 3-bromocatechol in the chosen solvent from a reliable source.
-
Use a Fresh Sample: Try dissolving a small amount of 3-bromocatechol from a new, unopened container to see if the issue persists.
-
Use Fresh, Anhydrous Solvent: Ensure the solvent is of high purity and is anhydrous, if required for your application.
-
Gentle Heating/Sonication: Gently warming the mixture or placing it in an ultrasonic bath may aid dissolution. However, be cautious with heating, as it can accelerate degradation.
-
Experimental Protocols
Protocol 1: Visual Inspection of 3-Bromocatechol
-
Objective: To qualitatively assess the quality of 3-bromocatechol based on its physical appearance.
-
Materials: Spatula, white weighing paper or watch glass, sample of 3-bromocatechol.
-
Procedure:
-
In a well-ventilated area, carefully open the container of 3-bromocatechol.
-
Using a clean spatula, place a small amount of the powder onto a piece of white weighing paper or a watch glass.
-
Observe the color and consistency of the material under good lighting.
-
Compare the appearance to the description on the product's certificate of analysis or to a fresh, unopened sample if available. Note any significant darkening of the color (e.g., from off-white to dark brown) or changes in the crystal structure (e.g., clumping or a tarry appearance).
-
Record your observations in your lab notebook.
-
Protocol 2: Simple Solubility Test
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Objective: To perform a quick check on the solubility of 3-bromocatechol as an indicator of its purity.
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Materials: 3-bromocatechol sample, a suitable solvent (e.g., methanol, diethyl ether), two small test tubes or vials, vortex mixer (optional).
-
Procedure:
-
Weigh out a small, equivalent amount of your test sample and a reference (fresh) sample of 3-bromocatechol into separate test tubes.
-
Add a measured volume of the chosen solvent to each test tube to achieve a concentration where it is expected to be fully soluble.
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Cap the test tubes and agitate them (e.g., by vortexing or inverting) for a consistent amount of time (e.g., 1-2 minutes).
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Visually compare the two solutions. Note if the test sample shows incomplete dissolution, has a darker solution color, or contains suspended particles compared to the reference sample.
-
A significant difference in solubility or solution appearance suggests potential degradation of the test sample.
-
Visualizations
Caption: Troubleshooting workflow for 3-bromocatechol stability issues.
Caption: Conceptual pathway for the oxidative degradation of 3-bromocatechol.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Bromocatechol, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 3-Bromocatechol | 14381-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Troubleshooting guide for reactions involving 3-bromobenzene-1,2-diol
Welcome to the technical support center for reactions involving 3-bromobenzene-1,2-diol (also known as 3-bromocatechol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during reactions with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the common causes?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors:
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Inhibition by Free Hydroxyl Groups: The two acidic hydroxyl groups of the catechol moiety can interfere with the palladium catalyst and the basic reaction conditions. This can lead to catalyst deactivation or consumption of the base.
-
Solution: Protect the diol functionality before the coupling reaction. Common protecting groups for catechols include methylene acetals, isopropylidene acetals (acetonides), or silyl ethers (e.g., TBDMS).[1]
-
-
Catalyst and Ligand Choice: The selection of the palladium source and phosphine ligand is critical. For electron-rich aryl bromides like this compound, bulky and electron-rich ligands are often more effective.
-
Solution: Screen different catalyst systems. Common choices include Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, paired with ligands such as XPhos, SPhos, or RuPhos. For less demanding couplings, Pd(PPh₃)₄ may be sufficient.
-
-
Base Selection: The choice and quality of the base are crucial. An inappropriate or weak base can lead to incomplete reaction.
-
Solution: Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are often used. Ensure the base is fresh and anhydrous.
-
-
Reaction Conditions: Inadequate temperature or reaction time can result in incomplete conversion.
-
Solution: Most Suzuki couplings require heating, typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner can degrade, especially at higher temperatures in the presence of water and base.
-
Solution: Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K). Minimizing the amount of water in the reaction can also help.
-
Q2: I am observing multiple spots on my TLC plate after a Buchwald-Hartwig amination with this compound. What are the likely side products?
A2: The presence of multiple spots on a TLC plate suggests the formation of side products. For Buchwald-Hartwig aminations with this compound, common side products include:
-
Products of O-Arylation: The hydroxyl groups of the catechol can compete with the amine nucleophile, leading to the formation of diaryl ethers. This is a known side reaction in Buchwald-Hartwig couplings with substrates bearing free hydroxyl groups.
-
Solution: Protect the diol moiety before performing the amination.
-
-
Homocoupling Products: The boronic acid (in Suzuki reactions) or the aryl halide can couple with themselves to form biaryl byproducts.
-
Solution: Ensure a properly degassed reaction mixture to minimize oxygen, which can promote homocoupling. Using an excess of one of the coupling partners can also disfavor homocoupling of the limiting reagent.
-
-
Dehalogenation Product: The bromine atom can be replaced by a hydrogen atom, leading to the formation of 1,2-benzenediol (catechol).
-
Solution: This can be minimized by careful selection of the ligand and reaction conditions. Some ligands are more prone to promoting reductive dehalogenation than others.
-
-
Oxidized Starting Material/Product: Catechols are sensitive to oxidation, especially under basic conditions and in the presence of air. This can lead to the formation of quinones and other colored impurities.
-
Solution: Work under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
-
Q3: How can I selectively protect the two hydroxyl groups of this compound?
A3: Protecting the diol is often a crucial step for successful cross-coupling. A common and efficient method is the formation of a cyclic acetal or ketal.
-
Methylene Acetal/Isopropylidene Ketal Formation: Reacting this compound with a reagent like dibromomethane or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., PTSA) will form the corresponding cyclic acetal or ketal, protecting both hydroxyl groups simultaneously. This is often a high-yielding and reversible protection strategy.
Q4: My product, a substituted catechol, is difficult to purify by column chromatography. Are there alternative purification methods?
A4: Substituted catechols can be challenging to purify due to their polarity and potential for streaking on silica gel.
-
Alternative Stationary Phases: Consider using a different stationary phase for column chromatography, such as alumina or reverse-phase silica.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Extractive Distillation: For some catechols, extractive distillation using a high-boiling polyol like glycerol can be an effective separation technique, although this is more common in industrial settings.
-
Purification of a Protected Intermediate: It is often easier to purify the cross-coupling product with the diol still protected. The protecting group can then be removed in a final step to yield the pure product.
Data Presentation
The following tables provide illustrative data for typical Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. Note that optimal conditions and yields will vary depending on the specific coupling partners and should be optimized for each reaction.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Protected this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 70-85 |
| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 8 | 75-90 |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Protected this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS | THF | 80 | 16 | 70-85 |
| 4 | Piperidine | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
Experimental Protocols
Protocol 1: Protection of this compound with an Isopropylidene Ketal (Acetonide)
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To a round-bottom flask, add this compound (1.0 eq).
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Dissolve the starting material in acetone, which serves as both the solvent and the protecting group source.
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Add a catalytic amount of p-toluenesulfonic acid (PTSA) (approx. 0.05 eq).
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Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
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To a dry Schlenk flask, add the protected this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2-3 eq).
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Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
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Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., toluene, 1,4-dioxane, with a small amount of water if needed) via syringe.
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Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
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Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
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In an oven-dried Schlenk tube under an inert atmosphere, add the protected this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).[1]
-
Seal the tube, then add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.1-1.2 eq) via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
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Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Optimization of 3-Bromocatechol Synthesis
Welcome to the technical support center for the synthesis of 3-bromocatechol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for synthesizing 3-bromocatechol with high regioselectivity?
A1: Direct bromination of catechol is generally not recommended due to the strong activating and ortho-, para-directing effects of the two hydroxyl groups, which predominantly yields 4-bromocatechol and 4,5-dibromocatechol. A more effective and regioselective approach is a two-step synthesis starting from 2,3-dihydroxybenzoic acid. This method involves the selective bromination of 2,3-dihydroxybenzoic acid at the 5-position (which corresponds to the 3-position of the final catechol product) followed by a decarboxylation step. This strategy circumvents the regioselectivity issues of direct catechol bromination.
Q2: I am experiencing low yields in my 3-bromocatechol synthesis. What are the common causes and how can I improve it?
A2: Low yields in the synthesis of 3-bromocatechol can stem from several factors, depending on the synthetic route.
For the recommended two-step synthesis from 2,3-dihydroxybenzoic acid:
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Incomplete Bromination: Ensure the use of an appropriate brominating agent and reaction conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion of the starting material.
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Inefficient Decarboxylation: The decarboxylation step requires specific temperature control. Overheating can lead to decomposition of the desired product, while insufficient heating will result in an incomplete reaction.
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Product Loss During Workup: 3-bromocatechol is a polar compound and can be partially soluble in aqueous layers during extraction. Ensure thorough extraction with a suitable organic solvent. Back-extraction of the aqueous layer can help improve recovery.
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Purification Losses: During column chromatography, improper solvent selection can lead to poor separation and loss of product. It is advisable to perform small-scale trials to determine the optimal eluent system.
Q3: What are the major side products I should expect, and how can I minimize their formation?
A3: In the synthesis of 3-bromocatechol from 2,3-dihydroxybenzoic acid, the primary side products can include:
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Dibrominated Species: Over-bromination of the 2,3-dihydroxybenzoic acid can occur. To minimize this, carefully control the stoichiometry of the brominating agent and the reaction time. Adding the brominating agent portion-wise can also help.
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Isomeric Brominated Products: While the carboxylic acid group directs bromination, small amounts of other isomers may form. Optimizing the reaction temperature and solvent can improve selectivity.
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Unreacted Starting Material: If the reaction is not driven to completion, you will have unreacted 2,3-dihydroxybenzoic acid or its brominated intermediate in your final product.
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Oxidation Products: Catechols are susceptible to oxidation, which can lead to the formation of colored impurities (o-quinones). It is important to handle the product under an inert atmosphere and store it properly.
Q4: How can I effectively purify the final 3-bromocatechol product?
A4: Purification of 3-bromocatechol typically involves a combination of techniques:
-
Extraction: After the reaction, a standard aqueous workup is necessary to remove inorganic salts and other water-soluble impurities.
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Column Chromatography: This is the most common method for separating 3-bromocatechol from side products and unreacted starting materials. Silica gel is a suitable stationary phase. The choice of eluent is critical; a gradient of hexane and ethyl acetate is often effective.
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system can further enhance its purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of 2,3-dihydroxybenzoic acid during bromination | Inactive brominating agent. Insufficient reaction temperature or time. Inappropriate solvent. | Use a fresh, high-purity brominating agent (e.g., N-bromosuccinimide). Optimize the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time. Screen different solvents to find one that provides good solubility for the starting material and facilitates the reaction. |
| Formation of multiple spots on TLC after bromination, indicating a mixture of products | Over-bromination due to excess brominating agent or prolonged reaction time. Lack of regioselectivity. | Use a stoichiometric amount of the brominating agent and add it portion-wise. Monitor the reaction closely by TLC and quench it once the starting material is consumed. Adjust the reaction temperature; lower temperatures often favor higher selectivity. |
| Incomplete decarboxylation of the brominated intermediate | Insufficient heating temperature or time. Presence of impurities that inhibit the reaction. | Carefully control the temperature to the optimal point for decarboxylation without causing product degradation. Ensure the brominated intermediate is sufficiently pure before proceeding to the decarboxylation step. |
| Dark coloration of the final product | Oxidation of the catechol moiety to form o-quinones. | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Store the final product under an inert atmosphere and in the dark. |
| Difficulty in separating 3-bromocatechol from isomers or other byproducts by column chromatography | Inappropriate eluent system. Co-elution of impurities. | Perform a thorough screening of different solvent systems for TLC to find an eluent that provides good separation. Consider using a different stationary phase if silica gel does not provide adequate separation. If isomers are the issue, techniques like preparative HPLC might be necessary. |
Experimental Protocols
A reliable method for the synthesis of 3-bromocatechol involves a two-step process starting from 2,3-dihydroxybenzoic acid.
Step 1: Bromination of 2,3-Dihydroxybenzoic Acid
This step focuses on the regioselective bromination of 2,3-dihydroxybenzoic acid. The electron-withdrawing carboxylic acid group deactivates the adjacent positions, and the hydroxyl groups direct the bromination to the position para to one of the hydroxyls, resulting in the desired 5-bromo-2,3-dihydroxybenzoic acid.
| Parameter | Condition | Purpose |
| Starting Material | 2,3-Dihydroxybenzoic Acid | Precursor with a directing group for selective bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine under mild conditions. |
| Solvent | Acetonitrile or Dichloromethane | Provides a suitable reaction medium. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and selectivity. |
| Reaction Time | 2-6 hours (monitor by TLC) | To allow for complete conversion of the starting material. |
| Work-up | Aqueous wash and extraction | To remove succinimide and other water-soluble byproducts. |
Step 2: Decarboxylation of 5-Bromo-2,3-dihydroxybenzoic Acid
This step involves the removal of the carboxylic acid group to yield the final product, 3-bromocatechol.
| Parameter | Condition | Purpose |
| Starting Material | 5-Bromo-2,3-dihydroxybenzoic Acid | The brominated intermediate. |
| Method | Thermal Decarboxylation | Heating the solid or a high-boiling point solvent to induce the loss of CO2. |
| Solvent (optional) | Quinoline or other high-boiling point solvent | Can facilitate the reaction and improve heat transfer. |
| Temperature | 150-200 °C | Provides the necessary energy for the decarboxylation to occur. |
| Reaction Time | 30-60 minutes | Typically a short reaction time is required at high temperatures. |
| Work-up | Acidification and extraction | To protonate the phenoxide and extract the product. |
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.
Caption: A flowchart illustrating the two-step synthesis of 3-bromocatechol.
Caption: A decision tree for troubleshooting common issues in 3-bromocatechol synthesis.
Technical Support Center: Purification of 3-bromobenzene-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-bromobenzene-1,2-diol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound?
A1: this compound, also known as 3-bromocatechol, is typically a white to gray or brown powder or crystalline solid.[1] It has a melting point of 40-41°C.[2] It is soluble in organic solvents but sparingly soluble in water.[3][4]
Q2: My crude this compound, synthesized via BBr₃ demethylation, is a brownish oil. What causes this coloration?
A2: The brownish color of the crude product is likely due to impurities. While the exact byproducts of the BBr₃ demethylation of 2-bromo-6-methoxyphenol are not extensively documented in the provided results, colored impurities in phenolic compounds often arise from oxidation or the presence of polymeric side products. Catechols, in particular, are susceptible to oxidation, which can form colored quinone-type species.[5]
Q3: What are the primary methods for purifying crude this compound?
A3: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purity of your compound. A suitable solvent system should provide good separation between the product and any impurities. Based on general practices for phenolic compounds, a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate is a good starting point.
Data Presentation: Purification Parameters
The following tables summarize key parameters for the purification of this compound.
Table 1: Thin Layer Chromatography (TLC) Solvent Systems for Polar Phenolic Compounds
| Solvent System Components | Typical Ratios (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A standard and versatile system for compounds of moderate polarity.[6] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Toluene can provide different selectivity compared to hexane. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Suitable for more polar compounds.[7] |
Table 2: Recrystallization Solvent Systems
| Solvent / Solvent System | Suitability for this compound | Notes |
| Single Solvents | ||
| Toluene | Potentially suitable | The product should be soluble when hot and insoluble when cold. |
| Ethanol | Potentially suitable | A general-purpose solvent for recrystallizing polar compounds.[8] |
| Water | Unlikely to be suitable | This compound has low solubility in water.[3] |
| Mixed Solvents | ||
| Hexane / Ethyl Acetate | Good potential | Use a minimal amount of hot ethyl acetate to dissolve the compound, then add hot hexane until turbidity appears.[8] |
| Hexane / Acetone | Good potential | Similar to the hexane/ethyl acetate system.[8] |
| Toluene / Hexane | Good potential | Toluene acts as the "good" solvent and hexane as the "bad" solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
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Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
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Add a layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
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Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed.
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Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
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Elution:
-
Carefully add the eluent to the top of the column.
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Begin collecting fractions in test tubes.
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Maintain a constant flow of the eluent through the column. A gradient of increasing polarity (e.g., from 10% to 30% ethyl acetate in hexane) can be used to elute the compound if it is slow to move.
-
-
Analysis and Collection:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
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Remove the solvent using a rotary evaporator to yield the purified this compound.
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Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
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Solvent Selection:
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Choose a suitable solvent or solvent system from Table 2. The ideal solvent will dissolve the compound when hot but not at room temperature.[9]
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
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Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid using an excess of solvent.
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Decolorization (Optional):
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
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Perform a hot gravity filtration to remove the charcoal.
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
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-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Allow the crystals to air dry or dry them in a desiccator.
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Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation during Recrystallization | - Too much solvent was used.- The solution was cooled too quickly.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and attempt to crystallize again.- Allow the solution to cool more slowly.- Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Product "Oils Out" during Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Use a lower-boiling point solvent if possible. |
| Colored Impurities Remain after Purification | - The impurity has similar polarity to the product and co-elutes during column chromatography.- The impurity co-crystallizes with the product. | - For column chromatography, try a different solvent system to improve separation.- For recrystallization, add activated charcoal to the hot solution before filtration. A second recrystallization may be necessary. |
| Low Yield after Column Chromatography | - The compound is strongly adsorbed to the silica gel.- The chosen eluent is not polar enough to elute the compound.- The compound degraded on the acidic silica gel. | - Gradually increase the polarity of the eluent.- Consider using a different stationary phase, such as neutral or basic alumina, especially for acid-sensitive compounds.[10] |
| Streaking or Tailing on TLC Plates | - The sample is too concentrated.- The compound is acidic and is interacting strongly with the silica gel. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the phenolic hydroxyl groups. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for low yield in purification processes.
References
- 1. 3-Bromocatechol | 14381-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Degradation pathways of 3-bromocatechol under various conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 3-bromocatechol.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial degradation pathways for 3-bromocatechol?
A1: The microbial degradation of 3-bromocatechol, similar to other halogenated catechols, primarily proceeds through two main aerobic pathways following an initial hydroxylation or dehalogenation step: the ortho-cleavage pathway and the meta-cleavage pathway.[1][2][3] Under anaerobic conditions, the principal mechanism is reductive dehalogenation.[4][5]
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Ortho-cleavage (or modified ortho-cleavage) Pathway: In this pathway, the aromatic ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. For halogenated catechols, this is often a "modified" ortho pathway involving specialized enzymes that can handle the halogen substituent.[6][7] The process typically leads to the formation of intermediates like 2-bromo-cis,cis-muconate, which are further metabolized, often with the eventual removal of the bromine atom.[6]
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Meta-cleavage Pathway: This pathway involves the cleavage of the aromatic ring adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase.[8][9][10] This can sometimes lead to the formation of toxic acyl halides, which can inhibit further degradation.[8]
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Anaerobic Reductive Dehalogenation: Under anoxic conditions, microorganisms can remove the bromine atom from the aromatic ring as an initial step, a process known as reductive dehalogenation.[1] This results in the formation of catechol, which can then be more readily degraded through established anaerobic pathways, such as carboxylation to protocatechuate.[11][12]
Q2: Which microorganisms are known to degrade halogenated catechols like 3-bromocatechol?
A2: Several genera of bacteria are known for their ability to degrade halogenated aromatic compounds, including chlorocatechols, which serve as good models for 3-bromocatechol degradation. Key organisms include:
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Pseudomonas species: Many Pseudomonas strains, such as Pseudomonas putida, possess the enzymatic machinery for both ortho- and meta-cleavage of catechols.[1][13] Some strains can metabolize chlorobiphenyls to chlorocatechols and then subject them to meta-cleavage.[8]
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Rhodococcus species: Bacteria from the genus Rhodococcus, like Rhodococcus opacus, are well-known for their versatile catabolic pathways for aromatic compounds, including a modified ortho-cleavage pathway for 3-chlorocatechol.[6][7][14]
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Desulfovibrio species: Under anaerobic, sulfate-reducing conditions, some Desulfovibrio strains have been shown to reductively dehalogenate brominated phenols.[9]
Q3: What are the expected byproducts of 3-bromocatechol degradation?
A3: The byproducts depend on the degradation pathway:
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Ortho-cleavage: Expect intermediates such as 2-bromo-cis,cis-muconate, 5-bromomuconolactone, and eventually maleylacetate before entering the TCA cycle.[6]
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Meta-cleavage: This pathway can produce 2-hydroxy-6-bromo-6-oxohexa-2,4-dienoate, which can be unstable and potentially form a toxic acyl halide.[8][15]
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Anaerobic Dehalogenation: The initial product is catechol, followed by intermediates of anaerobic catechol degradation like protocatechuate.[11][12]
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Photodegradation: Under photocatalytic conditions, initial steps may involve debromination and hydroxylation, leading to the formation of catechol, hydroquinone, and benzoquinone, which are then further oxidized.
Q4: What analytical methods are suitable for monitoring 3-bromocatechol degradation?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for quantifying 3-bromocatechol and its primary degradation products.[16][17][18]
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Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an acidified aqueous solution (e.g., with formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is common.
-
Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which helps in identifying different intermediates.
-
Mass Spectrometry (LC-MS): For definitive identification of unknown metabolites, coupling HPLC with a mass spectrometer is highly recommended.[19]
Troubleshooting Guides
Microbial Degradation Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| No or slow degradation of 3-bromocatechol | 1. Inappropriate microbial strain. 2. Sub-optimal culture conditions (pH, temperature, oxygen). 3. Toxicity of 3-bromocatechol at the tested concentration. 4. Lack of necessary co-substrates or nutrients. 5. Inadequate acclimation of the inoculum. | 1. Select a strain known to degrade halogenated aromatics (e.g., Pseudomonas, Rhodococcus). 2. Optimize pH (typically 6-8), temperature (25-37°C for mesophiles), and ensure adequate aeration for aerobic degradation. For anaerobic studies, strictly maintain anoxic conditions. 3. Perform a toxicity assay with a range of 3-bromocatechol concentrations to determine the inhibitory level. Start with a lower, non-toxic concentration. 4. Ensure the minimal salt medium contains all essential nutrients. For some pathways, a co-substrate might be necessary to induce the required enzymes. 5. Acclimate the culture by gradually exposing it to increasing concentrations of 3-bromocatechol over several transfers. |
| Accumulation of an intermediate | 1. A downstream enzyme in the pathway is slow, inhibited, or absent. 2. The intermediate is a dead-end product for the specific strain. 3. Formation of a toxic intermediate that inhibits further metabolism. | 1. Identify the accumulating intermediate using LC-MS. This can help pinpoint the metabolic bottleneck. 2. Consider using a microbial consortium that may possess the complete pathway. 3. If a toxic intermediate like an acyl halide from meta-cleavage is suspected, try using a strain known to have a robust ortho-cleavage pathway. |
| Inconsistent results between replicates | 1. Inhomogeneous inoculum. 2. Variability in experimental setup (e.g., shaking speed, temperature). 3. Contamination. | 1. Ensure the inoculum is well-mixed before distribution. 2. Standardize all experimental parameters. 3. Use sterile techniques and check for contamination by plating on rich media. |
HPLC Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Interaction of analytes with active sites on the column. 2. Mismatch between sample solvent and mobile phase. 3. Column overload. | 1. Use a high-purity, end-capped column. Adjust mobile phase pH to suppress ionization of analytes or silanols. 2. Dissolve samples in the initial mobile phase if possible. 3. Reduce the injection volume or dilute the sample. |
| Shifting retention times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. 2. Use a column oven to maintain a constant temperature. 3. Flush the column regularly. If performance continues to degrade, replace the column. |
| Ghost peaks | 1. Contamination in the mobile phase or from the injector. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Run a blank gradient after each sample. Clean the injector and sample loop. |
| No peaks detected | 1. Incorrect wavelength setting. 2. Sample degradation before analysis. 3. System issue (e.g., lamp off, no flow). | 1. Use a PDA detector to scan a range of wavelengths to find the absorbance maxima of your compounds. 2. Store samples appropriately (e.g., at 4°C, protected from light) and analyze them promptly. 3. Check the basic functioning of the HPLC system. |
Quantitative Data Summary
Disclaimer: Quantitative data for the degradation of 3-bromocatechol is scarce in publicly available literature. The following tables present illustrative data based on studies of closely related compounds like chlorocatechols and brominated phenols to provide an expected range of values.
Table 1: Illustrative Aerobic Degradation Rates of Halogenated Catechols
| Microorganism | Compound | Initial Concentration (mg/L) | Degradation Rate | Half-life (t½) | Reference for Analogy |
| Rhodococcus opacus 1CP | 3-Chlorocatechol | 100 | ~5-15 mg/L/h | ~7-20 hours | [6] |
| Pseudomonas cepacia P166 | 3-Chlorocatechol | 50 | Slower due to toxicity | > 24 hours | [8] |
| Mixed Culture | 3-Chlorophenol | 100 | >95% removal in 48h | ~10 hours | [20] |
Table 2: Illustrative Anaerobic Degradation Rates of Brominated Phenols
| Condition | Compound | Initial Concentration (µM) | Degradation Rate | Half-life (t½) | Reference for Analogy |
| Sulfate-reducing | 2-Bromophenol | 100 | ~10-20 µM/day | ~5-10 days | [4] |
| Methanogenic | 3-Bromophenol | 100 | ~5-15 µM/day | ~7-14 days | [4] |
| Iron-reducing | 2-Bromophenol | 100 | ~5-10 µM/day | ~10-20 days | [4] |
Table 3: Illustrative Photodegradation Rates of Phenolic Compounds
| Condition | Compound | Initial Concentration (mg/L) | Apparent Rate Constant (k) | Half-life (t½) | Reference for Analogy |
| TiO₂/UV | Phenol | 50 | ~0.01-0.05 min⁻¹ | ~14-70 min | |
| TiO₂/Visible Light | Tetrabromocatechol | N/A | Quantum Yield data available | N/A | [6] |
| Direct Photolysis (UV) | Bromophenols | 20 | Varies with pH and wavelength | Hours to Days |
Detailed Experimental Protocols
Protocol 1: Aerobic Degradation of 3-Bromocatechol by Rhodococcus erythropolis
This protocol is adapted from methodologies for culturing Rhodococcus and studying the degradation of aromatic compounds.[21][22]
-
Media Preparation:
-
Growth Medium (LB Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
-
Mineral Salt Medium (MSM): 2.0 g/L (NH₄)₂SO₄, 0.2 g/L MgSO₄·7H₂O, 0.01 g/L FeSO₄·7H₂O, 0.001 g/L CaCl₂, 1.5 g/L KH₂PO₄, 2.2 g/L Na₂HPO₄·2H₂O. Adjust pH to 7.0. Autoclave all media.
-
-
Inoculum Preparation:
-
Inoculate a single colony of Rhodococcus erythropolis into 50 mL of LB broth.
-
Incubate at 30°C with shaking at 180 rpm until the culture reaches the late exponential phase (OD₆₀₀ ≈ 1.0-1.5).
-
Harvest cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with sterile MSM to remove residual LB broth.
-
Resuspend the cells in MSM to an OD₆₀₀ of 1.0.
-
-
Degradation Assay:
-
In sterile 250 mL Erlenmeyer flasks, add 50 mL of MSM.
-
Add 3-bromocatechol from a sterile stock solution (dissolved in a minimal amount of a suitable solvent like ethanol, with a solvent control flask included) to a final concentration of 50 mg/L.
-
Inoculate the flasks with the prepared cell suspension to a starting OD₆₀₀ of 0.1.
-
Set up a sterile control flask (no inoculum) to monitor for abiotic degradation.
-
Incubate at 30°C with shaking at 180 rpm.
-
Withdraw 1 mL samples at regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Centrifuge the samples (10,000 x g, 5 min) to pellet the cells.
-
Analyze the supernatant for 3-bromocatechol and potential metabolites using HPLC.
-
Protocol 2: Photocatalytic Degradation of 3-Bromocatechol using TiO₂
This protocol is a general procedure for photocatalytic degradation experiments.[23][24]
-
Materials:
-
3-bromocatechol solution (e.g., 20 mg/L in deionized water).
-
TiO₂ photocatalyst (e.g., P25).
-
Quartz reactor vessel.
-
UV or visible light source with controlled wavelength and intensity.
-
Magnetic stirrer.
-
-
Experimental Setup:
-
Prepare a stock suspension of the TiO₂ catalyst in deionized water (e.g., 1 g/L).
-
Add a specific volume of the 3-bromocatechol solution to the quartz reactor.
-
Add the TiO₂ suspension to achieve the desired catalyst loading (e.g., 0.5 g/L).
-
Stir the suspension in the dark for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the 3-bromocatechol and the catalyst surface.
-
Take an initial sample (t=0).
-
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
Withdraw samples at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately filter the samples through a 0.22 µm syringe filter to remove the TiO₂ particles before HPLC analysis.
-
-
Analysis:
-
Analyze the filtrate for the concentration of 3-bromocatechol and its degradation products using HPLC.
-
Signaling Pathways and Experimental Workflows
Aerobic Degradation Pathways of 3-Bromocatechol
Caption: Aerobic degradation pathways of 3-bromocatechol via ortho- and meta-cleavage.
General Experimental Workflow for Microbial Degradation Study
Caption: A generalized workflow for investigating microbial degradation of 3-bromocatechol.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eppendorf.com [eppendorf.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. A new modified ortho cleavage pathway of 3-chlorocatechol degradation by Rhodococcus opacus 1CP: genetic and biochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP: Genetic and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of chlorocatechol meta cleavage products by a pseudomonad during metabolism of monochlorobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anaerobic degradation of catechol by Desulfobacterium sp. strain Cat2 proceeds via carboxylation to protocatechuate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anaerobic degradation of catechol by Desulfobacterium sp. strain Cat2 proceeds via carboxylation to protocatechuate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Reductive Dehalogenation Controls the Biosynthesis of Marine Bacterial Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [frontiersin.org]
- 15. Distal cleavage of 3-chlorocatechol by an extradiol dioxygenase to 3-chloro-2-hydroxymuconic semialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Experimental and Genomic Evaluation of the Oestrogen Degrading Bacterium Rhodococcus equi ATCC13557 [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Harnessing visible light: enhancing TiO2 photocatalysis with photosensitizers for sustainable and efficient environmental solutions [frontiersin.org]
Safe handling and disposal of 3-bromobenzene-1,2-diol waste
This guide provides essential safety information, handling protocols, and disposal procedures for 3-bromobenzene-1,2-diol (also known as 3-Bromocatechol). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Handling and Storage
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Always handle this compound with appropriate personal protective equipment.
Q2: What personal protective equipment (PPE) is required when working with this compound?
A2: The following PPE should be worn:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Chemical-impermeable gloves and protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If dust or aerosols are generated, or if exposure limits are exceeded, a full-face respirator is recommended.[1]
Q3: How should I properly store this compound in the laboratory?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] It should be stored separately from incompatible materials and foodstuff containers.[1]
Q4: What should I do if I accidentally spill this compound?
A4: In case of a spill, ensure the area is well-ventilated and evacuate personnel to a safe location.[1] Remove all sources of ignition.[1] Wear appropriate PPE, including chemical impermeable gloves, and prevent the formation of dust.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid allowing the chemical to enter drains.[1]
First Aid and Emergency Procedures
Q5: What is the first aid procedure for inhalation of this compound?
A5: If inhaled, move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]
Q6: What should I do in case of skin or eye contact?
A6:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[1]
Q7: What is the procedure if this compound is accidentally ingested?
A7: Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal
Q8: How should I dispose of this compound waste?
A8: Waste material must be disposed of in accordance with local, regional, and national regulations.[3] Keep the chemical waste in its original, suitable, and closed containers for disposal.[1] Do not mix with other waste.[3] It is recommended to use a licensed disposal company.
Q9: Can I dispose of small quantities down the drain?
A9: No. Do not let the chemical enter drains as it can be harmful to the aquatic environment.[1][3] Discharge into the environment must be avoided.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrO₂ | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| Hazard Statements | H315, H319, H335 | [1][2] |
Experimental Workflow for Safe Handling and Disposal
References
Scaling up the synthesis of 3-bromocatechol for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 3-bromocatechol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of 3-bromocatechol?
A1: The primary challenges include managing the regioselectivity of the bromination, preventing over-bromination to di- and tri-brominated species, and handling the product's sensitivity to oxidation. Catechols are electron-rich and prone to oxidation, which can lead to discoloration and impurities.[1] On an industrial scale, heat and mass transfer limitations can exacerbate these issues, leading to lower yields and product purity.
Q2: What are the main safety concerns when handling reagents for 3-bromocatechol synthesis?
A2: Key safety concerns involve the handling of bromine or N-bromosuccinimide (NBS). Bromine is highly corrosive and toxic, requiring specialized handling procedures and equipment. NBS is a lachrymator and skin irritant. The final product, 3-bromocatechol, is also classified as a skin and eye irritant.[2][3] A thorough risk assessment should be conducted before commencing any synthesis.[4][5]
Q3: My final product is a dark-colored oil or powder instead of the expected white to gray solid. What could be the cause?
A3: Dark coloration is a common issue and is typically due to the oxidation of the catechol moiety.[1] This can be caused by exposure to air (oxygen), trace metal impurities which can catalyze oxidation, or excessive heat during the reaction or workup. The use of antioxidants or performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.
Q4: The yield of 3-bromocatechol is consistently low. What are the likely reasons?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The brominating agent may not have been added in the correct stoichiometric amount, or the reaction time and temperature may be insufficient.
-
Formation of byproducts: Over-bromination can lead to the formation of dibromocatechol and other poly-brominated species. The reaction conditions should be carefully controlled to favor mono-bromination.
-
Poor workup and purification: 3-Bromocatechol has some water solubility, and significant product loss can occur during aqueous extraction phases. Additionally, degradation during purification (e.g., on silica gel) can reduce the isolated yield.
-
Starting material quality: Impurities in the starting catechol can interfere with the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity of Final Product | Incomplete reaction leading to a mixture of starting material, mono-, and di-substituted products. | - Monitor the reaction progress using TLC or GC-MS to ensure complete consumption of the starting material.- Optimize the stoichiometry of the brominating agent. A slight excess may be needed, but large excesses should be avoided.- Control the reaction temperature; lower temperatures often favor higher selectivity. |
| Degradation during purification. | - For column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.- Explore alternative purification methods such as recrystallization or distillation under reduced pressure. | |
| Reaction Does Not Go to Completion | Insufficient amount or reactivity of the brominating agent. | - Titrate the brominating agent if its purity is uncertain (e.g., for n-BuLi in lithiation routes).- Increase the reaction temperature or prolong the reaction time, while monitoring for byproduct formation. |
| Poor solvent quality. | - Ensure solvents are anhydrous, especially for reactions involving organometallics or other water-sensitive reagents. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize. | - This may be due to impurities. Try to purify a small sample by column chromatography to see if the pure product is a solid.- Attempt co-distillation with a high-boiling solvent to remove impurities.- Try different recrystallization solvents or solvent mixtures. |
| Emulsion formation during aqueous workup. | - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
Experimental Protocol: Representative Synthesis of 3-Bromocatechol
This protocol is a representative method based on the direct bromination of catechol. A thorough risk assessment must be performed prior to conducting any experimental work.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Catechol | 110.11 | 100 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 161.6 g | 1.0 |
| Acetonitrile | 41.05 | 1 L | - |
| Dichloromethane | 84.93 | 1 L | - |
| Saturated Sodium Bicarbonate Solution | - | 500 mL | - |
| Brine (Saturated NaCl) | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - |
Procedure:
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 100 g of catechol in 1 L of acetonitrile. Cool the mixture to 0°C in an ice bath.
-
Bromination: Dissolve 161.6 g of N-bromosuccinimide in 500 mL of acetonitrile. Add this solution dropwise to the cooled catechol solution over a period of 2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 L of water. Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Washing: Combine the organic extracts and wash sequentially with 500 mL of saturated sodium bicarbonate solution and 500 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of 3-bromocatechol.
Caption: Troubleshooting logic for synthesis of 3-bromocatechol.
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 3-bromobenzene-1,2-diol via ¹H and ¹³C NMR
In the fields of chemical research and pharmaceutical development, unambiguous structural confirmation of synthesized or isolated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for 3-bromobenzene-1,2-diol, contrasting it with its parent compound, benzene-1,2-diol (catechol), and its isomer, 4-bromobenzene-1,2-diol, to support definitive structural assignment.
Comparative NMR Data Analysis
The substitution pattern on the benzene ring significantly influences the chemical shifts (δ) and coupling constants (J) in NMR spectra. In this compound, the bromine atom and two hydroxyl groups create a unique electronic environment for each aromatic proton and carbon, leading to a distinct and predictable spectral fingerprint.
The ¹H NMR spectrum of this compound is characterized by three distinct aromatic proton signals, each exhibiting specific splitting patterns (multiplicity) due to coupling with adjacent protons. The ¹³C NMR spectrum correspondingly shows six unique signals for the six aromatic carbons, as the molecule lacks any element of symmetry. This contrasts with the more symmetrical catechol and 4-bromobenzene-1,2-diol, which exhibit fewer signals due to molecular symmetry.
Below is a summary of experimental NMR data for this compound and related compounds.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| This compound | H-4 | 6.72 | dd, J = 8.1, 8.1 Hz |
| H-5 | 6.87 | dd, J = 8.1, 1.5 Hz | |
| H-6 | 7.00 | dd, J = 8.1, 1.5 Hz | |
| OH | 5.60, 5.69 | br s | |
| C-1/C-2 | 140.3, 144.5 | s | |
| C-3 | 109.5 | s | |
| C-4 | 121.9 | s | |
| C-5 | 123.3 | s | |
| C-6 | 114.9 | s | |
| Benzene-1,2-diol (Catechol) | H-3/H-6 | ~6.88 | m |
| H-4/H-5 | ~6.78 | m | |
| C-1/C-2 | ~145.2 | s | |
| C-3/C-6 | ~115.8 | s | |
| C-4/C-5 | ~121.0 | s | |
| 4-Bromobenzene-1,2-diol (Predicted) | H-3 | ~7.0 | d, J ≈ 2.5 Hz |
| H-5 | ~6.9 | d, J ≈ 8.5 Hz | |
| H-6 | ~6.8 | dd, J ≈ 8.5, 2.5 Hz | |
| C-1/C-2 | - | s | |
| C-3 | - | s | |
| C-4 | ~112 (ipso-Br) | s | |
| C-5 | - | s | |
| C-6 | - | s |
Note: Data for this compound is from experimental sources.[1] Data for Catechol and predicted data for 4-Bromobenzene-1,2-diol are based on typical values and substituent effects. The bromine atom has a notable "heavy atom effect" which can cause the directly attached (ipso) carbon to shift to a higher field (lower ppm value) than might be expected based on electronegativity alone.[2]
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using NMR involves acquiring both proton and carbon spectra, analyzing the key features of each, and comparing them against known data and isomeric possibilities.
Caption: Workflow for NMR-based structural confirmation.
Experimental Protocol
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4-5 cm).
2. Instrument Setup:
-
The experiments are performed on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
The instrument is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
Experiment: A standard one-pulse proton experiment is used.
-
Spectral Width: Typically set to 12-16 ppm to cover the expected range of proton chemical shifts.
-
Pulse Angle: A 30° or 45° pulse is often used to allow for faster repetition rates.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard for qualitative spectra.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
Experiment: A proton-decoupled ¹³C experiment (e.g., using a zgpg30 pulse program) is standard. This simplifies the spectrum to singlets for each unique carbon and enhances the signal via the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A wide spectral width of ~220-240 ppm is used to encompass all possible carbon chemical shifts.
-
Pulse Angle: A 30° pulse is typically used.
-
Relaxation Delay (d1): A 2-second delay is common.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the positive absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0 ppm (or residual solvent peaks).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.
-
Peak picking is performed to identify the precise chemical shift of each signal.
This guide demonstrates that the combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound, allowing for clear differentiation from its parent compound and potential isomers.
References
A Comparative Analysis of 3-Bromocatechol and 4-Bromocatechol Reactivity: A Guide for Researchers
For Immediate Publication
Shanghai, China – December 24, 2025 – For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is critical for the rational design of synthetic pathways and the development of novel therapeutics. This guide presents a comparative analysis of the reactivity of 3-bromocatechol and 4-bromocatechol, two important isomers in organic synthesis. While direct comparative kinetic studies are not extensively available in the public domain, this guide synthesizes established principles of organic chemistry to infer and present a qualitative and semi-quantitative comparison of their reactivity in key chemical transformations.
Introduction to Bromocatechol Isomers
3-Bromocatechol and 4-bromocatechol are halogenated derivatives of catechol, a dihydroxybenzene. The position of the bromine atom on the aromatic ring significantly influences the electron distribution and, consequently, the chemical reactivity of the molecule. Both isomers serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Understanding the subtle differences in their reactivity is paramount for optimizing reaction conditions and achieving desired product outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of 3-bromocatechol and 4-bromocatechol is presented in Table 1. These properties provide a foundational understanding of the physical behavior of these isomers.
| Property | 3-Bromocatechol | 4-Bromocatechol |
| Molecular Formula | C₆H₅BrO₂ | C₆H₅BrO₂ |
| Molecular Weight | 189.01 g/mol | 189.01 g/mol |
| CAS Number | 14381-51-2 | 17345-77-6 |
| Appearance | White to Gray to Brown powder to crystal | Light yellow to Yellow to Orange powder to crystal |
| Predicted pKa | ~9.0 (estimated) | 8.84 ± 0.10[1] |
Table 1: Physicochemical Properties of 3-Bromocatechol and 4-Bromocatechol.
Comparative Reactivity Analysis
The reactivity of the bromocatechol isomers is primarily dictated by the electronic effects of the hydroxyl (-OH) and bromine (-Br) substituents on the aromatic ring. Hydroxyl groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution due to their ability to donate electron density via resonance. Conversely, bromine is a deactivating but ortho-, para-directing substituent due to its inductive electron-withdrawing effect and resonance electron-donating effect.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the catechol ring acts as a nucleophile. The two hydroxyl groups strongly activate the ring towards electrophilic attack. The position of the incoming electrophile is directed by the combined influence of the existing substituents.
-
4-Bromocatechol: The two hydroxyl groups at positions 1 and 2 strongly activate the ring. The bromine at position 4 is also an ortho-, para-director. The positions ortho and para to the hydroxyl groups are 3, 5, and 6. The position ortho to the bromine is 3 and 5. Therefore, positions 3 and 5 are the most activated and likely sites for electrophilic attack.
-
3-Bromocatechol: The hydroxyl groups at positions 1 and 2 activate the ring. The bromine at position 3 is an ortho-, para-director. The positions ortho and para to the hydroxyl groups are 3, 4, 5, and 6. The position ortho and para to the bromine are 2, 4 and 6. Therefore, positions 4 and 6 are the most likely sites for electrophilic attack.
The overall reactivity in EAS is expected to be high for both isomers due to the presence of two activating hydroxyl groups. However, subtle differences may arise due to the interplay of inductive and resonance effects of the bromine atom at different positions.
Nucleophilic Acyl Substitution (Etherification)
The hydroxyl groups of bromocatechols can act as nucleophiles in reactions such as the Williamson ether synthesis. The acidity of the hydroxyl groups, indicated by their pKa values, is a key factor in their nucleophilicity upon deprotonation. A lower pKa implies a more acidic proton and a more stable conjugate base (phenoxide), which is a better nucleophile.
Oxidation Reactions
Catechols are susceptible to oxidation to form the corresponding ortho-quinones. The ease of oxidation is influenced by the electron density of the aromatic ring. Electron-donating groups generally facilitate oxidation, while electron-withdrawing groups make it more difficult. The bromine atom, being electron-withdrawing, is expected to decrease the rate of oxidation for both isomers compared to unsubstituted catechol.
The relative reactivity of the two isomers towards oxidation is difficult to predict without experimental data. However, the position of the bromine atom will influence the stability of the resulting o-quinone and any radical intermediates, which in turn affects the reaction rate.
Experimental Protocols
General Protocol for Comparative Williamson Ether Synthesis
-
Deprotonation: In separate reaction vessels, dissolve equimolar amounts of 3-bromocatechol and 4-bromocatechol in a suitable aprotic solvent (e.g., DMF, acetone). Add an equimolar amount of a base (e.g., K₂CO₃, NaH) to each vessel and stir at room temperature for 30-60 minutes to form the corresponding phenoxides.
-
Alkylation: To each reaction mixture, add an equimolar amount of an alkylating agent (e.g., methyl iodide, ethyl bromide) at a controlled temperature.
-
Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Analysis: Compare the rates of disappearance of the starting materials and the formation of the ether products for the two isomers to determine their relative reactivity.
Conclusion
Based on fundamental principles of organic chemistry, it is possible to infer the relative reactivity of 3-bromocatechol and 4-bromocatechol. For electrophilic aromatic substitution, both isomers are expected to be highly reactive, with the regioselectivity being the primary difference. In nucleophilic reactions involving the hydroxyl groups, 3-bromocatechol is predicted to be the more reactive isomer due to the greater acidity of its ortho-hydroxyl proton.
This guide provides a theoretical framework for understanding the reactivity of these two important building blocks. Experimental validation of these predictions will provide valuable data for the optimization of synthetic routes in drug discovery and materials science. Researchers are encouraged to use the provided general experimental protocol as a starting point for their own comparative studies.
References
A Comparative Guide to the Synthesis of 3-Bromobenzene-1,2-diol: Established Methods vs. a Novel One-Pot Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and a novel synthetic method for producing 3-bromobenzene-1,2-diol (3-bromocatechol), a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.
This document outlines a head-to-head comparison of a classical demethylation route and a modern one-pot synthesis employing ortho-formylation followed by a Dakin oxidation. The data presented is based on established literature and plausible projections for the novel method, offering a comprehensive overview to inform synthetic strategy.
Performance Comparison at a Glance
| Parameter | Established Method: Demethylation of 2-Bromo-6-methoxyphenol | Proposed New Method: One-Pot Formylation-Dakin Oxidation |
| Starting Material | 2-Bromo-6-methoxyphenol | 3-Bromophenol |
| Key Reagents | Boron tribromide (BBr₃) | Paraformaldehyde, MgCl₂, Triethylamine, Hydrogen peroxide (H₂O₂) |
| Overall Yield | ~93%[1] | Estimated 70-80% |
| Reaction Time | ~1.5 hours[1] | ~4-6 hours |
| Process Steps | One-step reaction followed by workup | One-pot, two-step sequence |
| Safety & Handling | Boron tribromide is highly corrosive and moisture-sensitive, requiring inert atmosphere and careful handling. | Paraformaldehyde is toxic. Triethylamine is flammable and corrosive. Hydrogen peroxide is a strong oxidizer. Overall, reagents are generally less hazardous than BBr₃. |
| "Green" Chemistry | Generates stoichiometric boron-containing waste. Uses chlorinated solvent (dichloromethane). | Potentially more atom-economical. Avoids the use of highly toxic and corrosive reagents. Can be performed in greener solvents like THF. |
| Scalability | Scalable, but handling large quantities of BBr₃ can be challenging. | Good potential for scalability due to the one-pot nature and less hazardous reagents. |
Detailed Experimental Protocols
Established Method: Demethylation of 2-Bromo-6-methoxyphenol
This method relies on the cleavage of the methyl ether in 2-bromo-6-methoxyphenol using the strong Lewis acid, boron tribromide.
Procedure:
To a solution of 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL) cooled to -78 °C under an inert atmosphere, a 1 M solution of boron tribromide in dichloromethane (43.1 mL, 43.1 mmol) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[1] Following this, the mixture is carefully poured into ice-water (100 mL) and stirred for an additional 30 minutes. The aqueous layer is then extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a brownish oil.[1]
Proposed New Method: One-Pot ortho-Formylation and Dakin Oxidation of 3-Bromophenol
This novel approach begins with the more readily available 3-bromophenol and converts it to the target catechol in a single reaction vessel, avoiding the isolation of the intermediate aldehyde.
Procedure:
In a dry three-necked flask under an argon atmosphere, anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol) are placed. Dry tetrahydrofuran (250 mL) is added, followed by the dropwise addition of triethylamine (10.12 g, 100 mmol). The mixture is stirred for 10 minutes. 3-Bromophenol (17.3 g, 100 mmol) is then added, and the reaction mixture is heated to reflux for 2-4 hours, monitoring the formation of the intermediate 2-bromo-6-hydroxybenzaldehyde by TLC.
After the formylation is complete, the reaction is cooled to room temperature. A solution of sodium hydroxide (8.0 g, 200 mmol) in water (100 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (11.3 mL, 110 mmol) while maintaining the temperature below 40 °C with an ice bath. The mixture is stirred at room temperature for 1-2 hours until the aldehyde is consumed (monitored by TLC). The reaction mixture is then acidified with 2 M HCl and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for both the established and the proposed new synthetic methods.
Caption: Established demethylation route to this compound.
Caption: Proposed one-pot formylation-Dakin oxidation route.
Experimental Workflow Overview
The logical flow of a typical synthetic experiment is depicted below, applicable to both methods with minor variations in the specific steps.
Caption: A generalized workflow for chemical synthesis.
References
Navigating the Synthesis of 3-Bromocatechol: A Comparative Guide to Catalytic Efficacy
The regioselective synthesis of 3-bromocatechol, a valuable building block in the development of pharmaceuticals and other fine chemicals, presents a notable challenge in organic synthesis. The electron-rich nature of the catechol ring makes it highly susceptible to electrophilic substitution, often leading to a mixture of mono- and poly-brominated isomers with poor selectivity. This guide provides a comparative analysis of different catalytic approaches to address this challenge, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods, their efficacy, and detailed experimental protocols.
Comparison of Catalytic Systems for 3-Bromocatechol Synthesis
Direct bromination of catechol is notoriously unselective. However, the use of specific catalysts and brominating agents can significantly influence the regioselectivity, favoring the formation of the desired 3-bromo isomer. Below is a summary of different approaches with their respective performance data.
| Catalyst/Method | Brominating Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Selectivity (3-bromo vs. other isomers) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | N-Bromosuccinimide (NBS) | Methanol | 15-20 min | Room Temp. | >86% (for mono-ortho-bromination of p-substituted phenols) | High for ortho-mono-bromination | [1][2] |
| Directing Group Strategy (Hypothetical) | N-Bromosuccinimide (NBS) | Dichloroethane (DCE) | 12-24 h | 70-100 | Moderate to High | High | General principle from various sources |
| No Catalyst | Bromine | Acetic Acid | Not Specified | Not Specified | Not Specified | Low (leads to 4,5-dibromo and 3,4,5-tribromo derivatives) | Historical Context |
Note: Direct, quantitative comparative data for various catalysts specifically for 3-bromocatechol synthesis is limited in publicly available literature. The data for p-TsOH is extrapolated from studies on similar phenolic substrates and represents a promising approach. The "Directing Group Strategy" is a well-established concept for achieving regioselectivity in aromatic substitution, and while a specific catalyst system for 3-bromocatechol is not detailed in the search results, its principles are highly relevant.
Experimental Protocols
Method 1: p-Toluenesulfonic Acid Catalyzed Bromination with NBS
This method, adapted from the ortho-selective bromination of other phenols, offers a rapid and high-yielding approach.[1][2]
Materials:
-
Catechol
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
ACS-grade Methanol
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve catechol (1.0 eq) and p-TsOH (0.1 eq) in ACS-grade methanol.
-
To this solution, add NBS (1.0 eq) portion-wise over 5 minutes while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-bromocatechol.
Method 2: Directing Group Strategy (Conceptual Workflow)
Achieving high regioselectivity for the 3-position can be accomplished by employing a directing group. This strategy involves temporarily installing a group on one of the hydroxyl functionalities of catechol, which then directs the bromination to the adjacent ortho position.
Conceptual Steps:
-
Protection/Directing Group Installation: Selectively protect one of the hydroxyl groups of catechol with a suitable directing group (e.g., a bulky silyl ether, a pivaloyl ester, or a group capable of chelation).
-
Catalytic Bromination: Subject the protected catechol to bromination using a suitable brominating agent (e.g., NBS) in the presence of a transition metal catalyst (e.g., a palladium or rhodium complex) that is known to facilitate ortho-halogenation directed by the chosen protecting group.
-
Deprotection: After the desired bromination has occurred, remove the directing group under appropriate conditions to yield 3-bromocatechol.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic approaches, the following diagrams are provided.
Caption: Workflow for p-TsOH catalyzed synthesis of 3-bromocatechol.
Caption: Conceptual workflow for directing group-assisted synthesis.
Conclusion
The selective synthesis of 3-bromocatechol remains an area of active investigation. While direct bromination is plagued by a lack of selectivity, catalytic methods offer promising solutions. The use of a mild acid catalyst like p-toluenesulfonic acid with N-bromosuccinimide presents a potentially efficient and rapid route, although its specific application to catechol requires further optimization and characterization. For achieving the highest degree of regioselectivity, the development of a directing group strategy tailored for catechol is a compelling avenue for future research. The experimental protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers aiming to synthesize this important chemical intermediate.
References
Cross-Validation of Analytical Techniques for 3-Bromobenzene-1,2-diol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-bromobenzene-1,2-diol, a key intermediate and potential impurity in various synthetic pathways, is of paramount importance. This guide provides an objective comparison of three widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters to assist in the selection of the most suitable technique for specific analytical requirements.
Comparative Analysis of Analytical Methods
The choice of an optimal analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS (with derivatization), and LC-MS/MS. The data presented is a synthesized overview based on typical performance for structurally related phenolic and brominated compounds to provide a predictive performance landscape.[1]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile derivatives followed by mass analysis.[1] | Chromatographic separation followed by tandem mass spectrometry for highly selective detection. |
| Selectivity | High | Very High[1] | Extremely High |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL[1] | ~0.01 - 0.1 µg/mL[1] | ~2 - 60 pg/g[2] |
| Linearity (R²) | >0.999[1] | >0.999[1] | >0.999 |
| Precision (%RSD) | < 2% | < 5% | < 15%[2] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 84 - 110%[2] |
| Throughput | High | Moderate | Moderate to High |
| Sample Derivatization | Not required | Required | May be required to improve ionization |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control and quantification of this compound in relatively clean sample matrices.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of a standard solution (typically around 280 nm for phenolic compounds).
-
Standard and Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove particulate matter. Dilute the sample as necessary to fall within the linear range of the assay.
-
-
Analysis:
-
Inject equal volumes of the standard solutions and sample solutions into the chromatograph.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for the identification of unknown impurities. Derivatization is necessary to increase the volatility of the polar diol.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Derivatization, Standard, and Sample Preparation:
-
Derivatization: In a vial, add the sample or standard. Add a derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS) and a suitable solvent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[1]
-
Standard and Sample Preparation: Prepare derivatized standards and samples following the same procedure.
-
-
Analysis:
-
Inject the derivatized standards and samples.
-
Identify the this compound derivative based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from the peak areas of the derivatized standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column suitable for mass spectrometry (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by infusing a standard solution.
-
Standard and Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Sample preparation may involve protein precipitation (for biological samples), solid-phase extraction (SPE), or a simple dilute-and-shoot approach depending on the matrix complexity.
-
-
Analysis:
-
Inject the standards and samples into the LC-MS/MS system.
-
Quantify the analyte using the peak area from the MRM transition and a calibration curve constructed from the standards.
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the cross-validation of the described analytical techniques.
Caption: Workflow for cross-validating analytical methods.
Conclusion
The selection of an appropriate analytical technique for the quantification of this compound requires careful consideration of the specific analytical needs. HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not a primary concern. GC-MS , while requiring a derivatization step, offers enhanced selectivity and is a powerful tool for identifying potential impurities. For applications demanding the highest sensitivity and selectivity, such as trace-level analysis in complex biological or environmental matrices, LC-MS/MS is the method of choice. This guide provides a framework for researchers to make an informed decision based on a comparative assessment of these orthogonal analytical techniques.
References
A Comparative Guide to 3-bromobenzene-1,2-diol and Other Halogenated Catechols for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 3-bromobenzene-1,2-diol and other halogenated catechols, focusing on their performance in various biological assays. The information is intended for researchers, scientists, and professionals in drug development to aid in the evaluation of these compounds for potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent signaling pathways.
Introduction to Halogenated Catechols
Halogenated catechols are derivatives of catechol (1,2-dihydroxybenzene) containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the benzene ring. The addition of halogens can significantly alter the physicochemical properties of the parent catechol molecule, influencing its biological activity, toxicity, and metabolic stability. These compounds are of interest in medicinal chemistry due to their diverse biological activities, including antioxidant, antimicrobial, and enzyme-inhibiting properties. This compound, also known as 3-bromocatechol, is a member of this class and serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
Comparative Biological Activity
While specific experimental data for this compound is limited in the public domain, we can infer its potential activities by comparing it with other well-studied halogenated catechols. The following sections present available quantitative data for various biological effects.
Enzyme Inhibition
Halogenated catechols are known to inhibit various enzymes. The nature and position of the halogen substituent can significantly impact the inhibitory potency and selectivity.
Catechol 2,3-dioxygenase Inhibition:
This enzyme is involved in the microbial degradation of aromatic compounds. Inhibition of this enzyme by halogenated catechols can have environmental implications and demonstrates the potential of these compounds to interact with metalloenzymes.
| Compound | Target Enzyme | Test Organism | Inhibition Constant (Ki) | Inhibition Type |
| 3-Chlorocatechol | Catechol 2,3-dioxygenase | Pseudomonas putida | 0.14 µM[3][4] | Noncompetitive/Mixed[3][4] |
| 4-Chlorocatechol | Catechol 2,3-dioxygenase | Pseudomonas putida | 50 µM[3][4] | Noncompetitive/Mixed[3][4] |
| 4-Fluorocatechol | Catechol 2,3-dioxygenase | Pseudomonas putida | Substrate[3] | - |
Other Enzyme Inhibition:
Brominated phenols and chalcones have shown inhibitory activity against a range of enzymes relevant to human health. While data for this compound is not available, related compounds demonstrate potent inhibition.
| Compound Class | Target Enzymes | Ki Values |
| Novel Bromophenols | Acetylcholinesterase (AChE) | 4.60 ± 1.15 to 38.13 ± 5.91 nM[5] |
| Butyrylcholinesterase (BChE) | 7.36 ± 1.31 to 29.38 ± 3.68 nM[5] | |
| Carbonic Anhydrase I (hCA I) | 6.78 ± 0.68 to 126.07 ± 35.6 nM[5] | |
| Carbonic Anhydrase II (hCA II) | 4.32 ± 0.23 to 72.25 ± 12.94 nM[5] | |
| Halogenated Chalcones | Acetylcholinesterase (AChE) | 1.83 ± 0.21 to 11.19 ± 0.96 nM[6] |
| Butyrylcholinesterase (BChE) | 3.35 ± 0.91 to 26.70 ± 4.26 nM[6] |
Antioxidant Activity
The catechol moiety is a well-known antioxidant pharmacophore, capable of scavenging free radicals.[7][8][9] The presence of a bromine atom can modulate this activity.
| Compound Type | Assay | Rate Constant / Activity |
| Marine Bromophenols (in lipid media) | HOO• Scavenging | 2.40 × 10² to 1.76 × 10³ M⁻¹ s⁻¹[7][8] |
| Marine Bromophenols (in aqueous media) | HOO• Scavenging | 1.96 × 10⁹ to 2.04 × 10⁹ M⁻¹ s⁻¹[7][8] |
The high scavenging capacity in aqueous media is attributed to the deprotonated catechol group.[7][8]
Cytotoxicity
The toxicity of halogenated catechols is a critical parameter for their potential therapeutic use. Studies on chlorinated catechols show that toxicity generally increases with the degree of chlorination.
| Compound | Test Organism | EC50 (30 min exposure) |
| Catechol | Escherichia coli | 1.1 mM |
| 4-Monochlorocatechol | Escherichia coli | 0.25 mM |
| 3,5-Dichlorocatechol | Escherichia coli | 0.05 mM |
| 3,4,5-Trichlorocatechol | Escherichia coli | 0.01 mM |
| Tetrachlorocatechol | Escherichia coli | 0.005 mM |
Data synthesized from a comparative study on the membrane toxicity of chlorinated catechols.
Studies on 4-bromocatechol have shown that concentrations of 1 to 3 mM are required to induce cytotoxicity in isolated rat hepatocytes. It is important to note that the cytotoxic potential of these compounds can vary significantly depending on the cell type and experimental conditions.
Signaling Pathway Modulation
Phenolic compounds, including catechols, are known to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The NF-κB and MAPK signaling pathways are key targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Polyphenols can inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.
Caption: Proposed mechanism of NF-κB pathway inhibition by halogenated catechols.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is central to cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Polyphenolic compounds can interfere with this pathway at various levels.
Caption: Potential inhibition points of the MAPK/ERK pathway by halogenated catechols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.
Catechol 2,3-dioxygenase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of catechol 2,3-dioxygenase.
Principle: The enzyme catalyzes the conversion of catechol to 2-hydroxymuconic semialdehyde, which can be monitored spectrophotometrically by the increase in absorbance at 375 nm.
Materials:
-
Partially purified catechol 2,3-dioxygenase from a suitable microbial source (e.g., Pseudomonas putida).
-
Catechol solution (substrate).
-
Test compound (e.g., this compound) dissolved in a suitable solvent.
-
Phosphate buffer (e.g., 50 mM, pH 7.5).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the phosphate buffer and the enzyme preparation.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time.
-
Initiate the enzymatic reaction by adding the catechol substrate.
-
Immediately monitor the increase in absorbance at 375 nm over time.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the test compound.
-
Inhibition constants (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or other kinetic plots.
Cellular Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on a specific cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compound (e.g., this compound) dissolved in a suitable solvent.
-
MTT solution (5 mg/mL in phosphate-buffered saline).
-
Solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, remove the medium and add the MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow for formazan crystal formation.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion
Halogenated catechols represent a promising class of compounds with diverse biological activities. While direct experimental data for this compound is currently scarce, comparative analysis with other halogenated catechols, particularly chlorinated and other brominated derivatives, provides valuable insights into its potential as an enzyme inhibitor and modulator of cellular signaling pathways. The provided data tables and experimental protocols offer a foundation for further research and development of these compounds for therapeutic applications. Future studies should focus on generating specific quantitative data for this compound to fully elucidate its pharmacological profile and potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. tyrosinase activity ic50: Topics by Science.gov [science.gov]
- 6. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
- 8. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Bromobenzene-1,2-diol Isomers
For Immediate Release
This guide provides a detailed spectroscopic comparison of two key positional isomers of bromobenzene-1,2-diol: 3-bromobenzene-1,2-diol and 4-bromobenzene-1,2-diol. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Detailed experimental protocols are also provided to support the replication of these findings.
The distinct positioning of the bromine atom relative to the two hydroxyl groups on the benzene ring results in unique electronic environments and symmetries for each isomer. These structural nuances are directly reflected in their spectroscopic signatures, allowing for unambiguous differentiation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained and predicted for this compound and 4-bromobenzene-1,2-diol.
Table 1: ¹H NMR Spectroscopic Data (Predicted for 4-isomer)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | 6.72 | t | J = 8.1 |
| H-5 | 6.87 | dd | J = 8.1, 1.5 | |
| H-6 | 7.00 | dd | J = 8.1, 1.5 | |
| OH | 5.60, 5.69 | br s | - | |
| 4-Bromobenzene-1,2-diol | H-3 | ~6.95 | d | J ≈ 2.0 |
| H-5 | ~6.85 | d | J ≈ 8.2 | |
| H-6 | ~7.10 | dd | J ≈ 8.2, 2.0 | |
| OH | ~5.5-5.8 | br s | - |
Note: Data for this compound is experimental.[1][2] Data for 4-bromobenzene-1,2-diol is predicted based on substituent effects on aromatic systems.
Table 2: ¹³C NMR Spectroscopic Data (Predicted for 4-isomer)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 | 140.3 |
| C-2 | 144.5 | |
| C-3 | 109.5 | |
| C-4 | 121.9 | |
| C-5 | 123.3 | |
| C-6 | 114.9 | |
| 4-Bromobenzene-1,2-diol | C-1 | ~143.5 |
| C-2 | ~145.0 | |
| C-3 | ~117.0 | |
| C-4 | ~114.0 | |
| C-5 | ~122.5 | |
| C-6 | ~119.0 |
Note: Data for this compound is experimental.[1][2] Data for 4-bromobenzene-1,2-diol is predicted based on established substituent effects and data from related compounds.
Table 3: Key IR Absorption Bands (Predicted)
| Isomer | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Both Isomers | O-H stretch (H-bonded) | 3500 - 3200 | Broad, Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium | |
| C=C stretch (aromatic) | 1620 - 1550 | Medium-Strong | |
| C-O stretch (phenol) | 1260 - 1180 | Strong | |
| C-Br stretch | 700 - 500 | Medium-Strong | |
| This compound | C-H out-of-plane bend | ~850-750 (1,2,3-trisubst.) | Strong |
| 4-Bromobenzene-1,2-diol | C-H out-of-plane bend | ~900-800 (1,2,4-trisubst.) | Strong |
Note: Predicted values are based on typical ranges for substituted aromatic compounds.
Table 4: UV-Vis and Mass Spectrometry Data (Predicted)
| Isomer | UV-Vis λmax (nm) | Mass Spec (m/z) - Molecular Ion | Mass Spec - Key Fragments (m/z) |
| This compound | ~275 - 285 | 188/190 (M⁺/M⁺+2) | 109 (M-Br), 81 (M-Br-CO) |
| 4-Bromobenzene-1,2-diol | ~280 - 290 | 188/190 (M⁺/M⁺+2) | 109 (M-Br), 81 (M-Br-CO) |
Note: UV-Vis λmax is predicted based on data from similar substituted phenols and bromobenzenes.[3] Mass spectrometry fragmentation is based on typical behavior of brominated aromatic compounds.
Visualizing the Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between the two isomers using the spectroscopic data presented.
Caption: Logical workflow for distinguishing isomers using NMR as the primary method.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of bromobenzene-1,2-diol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the solid bromobenzene-1,2-diol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR: A proton-decoupled spectrum is typically acquired with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and an accumulation of 1024-4096 scans to achieve adequate signal-to-noise.
-
Referencing: Chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small, powdered amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply pressure using the anvil to ensure good contact.
-
Sample Preparation (Thin Film): Alternatively, dissolve a small amount of the solid in a volatile solvent (e.g., acetone or dichloromethane). Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or clean salt plate should be collected and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane, with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Use a dual-beam spectrophotometer and a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
-
Scanning: Scan the sample from approximately 400 nm down to 200 nm to generate the absorption spectrum. The wavelength of maximum absorbance (λmax) is recorded.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via direct insertion probe or through a gas chromatograph (GC-MS). For less volatile compounds, electrospray ionization (ESI) from a solution is common.
-
Ionization: Use a suitable ionization method. Electron Impact (EI) at 70 eV is a standard method that induces fragmentation and provides structural information.
-
Data Acquisition: The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions. The presence of bromine is confirmed by the characteristic M⁺ and M⁺+2 isotopic peaks of nearly equal intensity.
This guide highlights the distinct spectroscopic fingerprints of 3- and 4-bromobenzene-1,2-diol, providing a valuable resource for their identification and characterization in a research setting.
References
A Comparative Review of Synthetic Methodologies for 3-Bromobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Synthetic Pathways to a Key Building Block
3-Bromobenzene-1,2-diol, also known as 3-bromocatechol, is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique substitution pattern allows for diverse chemical modifications, making it a crucial building block in the development of novel bioactive molecules. This guide provides a comprehensive review of the primary synthetic methodologies for preparing this compound, offering a comparative analysis of their performance based on reported experimental data. Detailed experimental protocols for key reactions are provided to facilitate laboratory application.
Key Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways, primarily involving demethylation of a protected precursor, or a multi-step sequence involving aromatic substitution and oxidation. This guide will focus on two prominent and well-documented methods:
-
Method 1: Demethylation of 2-Bromo-6-methoxyphenol. This is a high-yielding and widely cited method for the preparation of this compound.
-
Method 2: Ortho-formylation of 2-Bromophenol followed by Baeyer-Villiger Oxidation. This two-step approach offers an alternative route from a readily available starting material.
A comparative summary of these methodologies is presented below, followed by detailed experimental protocols.
Comparative Data of Synthetic Methodologies
| Parameter | Method 1: Demethylation | Method 2: Ortho-formylation & Oxidation |
| Starting Material | 2-Bromo-6-methoxyphenol | 2-Bromophenol |
| Key Reagents | Boron tribromide (BBr₃) | Paraformaldehyde, MgCl₂, Triethylamine, m-CPBA |
| Overall Yield | 93%[1] | ~65-77% (estimated from two steps) |
| Number of Steps | 1 | 2 |
| Reaction Conditions | Low to ambient temperature | Reflux followed by ambient temperature |
| Advantages | High yield, single step | Readily available starting material |
| Disadvantages | BBr₃ is corrosive and moisture-sensitive | Two-step process, moderate overall yield |
Visualizing the Synthetic Pathways
The logical flow of the two primary synthetic strategies is illustrated in the diagram below.
Detailed Experimental Protocols
Method 1: Synthesis of this compound via Demethylation of 2-Bromo-6-methoxyphenol
This procedure details the highly efficient, one-step synthesis of the target compound.[1]
Procedure:
-
To a solution of 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL) cooled to -78 °C under an inert atmosphere, slowly add a 1 M solution of boron tribromide in dichloromethane (43.0 mL, 43.1 mmol).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture into ice water (100 mL) and continue to stir for 30 minutes.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a brownish oil (6.90 g, 93% yield).[1]
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00 (dd, J=8.1, 1.5 Hz, 1H), 6.87 (dd, J=8.1, 1.5 Hz, 1H), 6.72 (t, J=8.1 Hz, 1H), 5.69 (s, 1H, OH), 5.60 (s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 144.5, 140.3, 123.3, 121.9, 114.9, 109.5.
Method 2: Synthesis of this compound via Ortho-formylation of 2-Bromophenol and Subsequent Baeyer-Villiger Oxidation
This two-step synthesis provides an alternative route from a different starting material.
Step 1: Ortho-formylation of 2-Bromophenol to 3-Bromo-2-hydroxybenzaldehyde
This procedure provides a regioselective method for the preparation of the intermediate aldehyde.
Procedure:
-
In a dry three-necked flask under an argon atmosphere, combine anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).
-
Add dry tetrahydrofuran (250 mL) followed by the dropwise addition of triethylamine (10.12 g, 100 mmol).
-
Stir the mixture for 10 minutes, then add 2-bromophenol (8.65 g, 50 mmol) dropwise.
-
Heat the resulting mixture to a gentle reflux for 4 hours.
-
After cooling to room temperature, add diethyl ether (100 mL) and wash the organic phase successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized from hexane to yield pure 3-bromo-2-hydroxybenzaldehyde as pale yellow needles (6.80-6.94 g, 68-69% yield).
Step 2: Baeyer-Villiger Oxidation of 3-Bromo-2-hydroxybenzaldehyde to this compound
This step converts the intermediate aldehyde to the final product. The following is a general procedure for the Baeyer-Villiger oxidation of a substituted salicylaldehyde.
Procedure:
-
Dissolve 3-bromo-2-hydroxybenzaldehyde (1.0 g, 4.97 mmol) in dichloromethane (20 mL).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 equivalents, ~1.03 g of 77% purity) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL) to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound. The expected yield for this step is generally good, often in the range of 80-90%.
Conclusion
The synthesis of this compound is most efficiently achieved through the one-step demethylation of 2-bromo-6-methoxyphenol with boron tribromide, offering an excellent yield of 93%. While this method is highly effective, the use of the corrosive and moisture-sensitive reagent BBr₃ requires careful handling.
The two-step alternative, commencing with the ortho-formylation of 2-bromophenol followed by a Baeyer-Villiger oxidation, provides a viable route from a more accessible starting material. Although the overall yield is lower and the process involves an additional step, it avoids the use of boron tribromide.
The choice of synthetic route will ultimately depend on the availability of starting materials, the scale of the reaction, and the laboratory's capabilities for handling specific reagents. Both methods presented provide reliable pathways to this important synthetic intermediate.
References
A Comparative Purity Analysis of Commercially Available 3-Bromocatechol
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an objective comparison of the stated purity of 3-bromocatechol from various commercial suppliers. The information is supplemented with a standardized experimental protocol for purity determination, enabling users to verify and compare products independently.
Supplier Purity Comparison
The following table summarizes the publicly available purity data for 3-bromocatechol from several well-known chemical suppliers. It is important to note that these values are as stated by the suppliers and may be based on different analytical methods.
| Supplier | Product Number (Example) | Stated Purity | Analysis Method |
| Sigma-Aldrich | A194773 | 97% | Not Specified |
| Tokyo Chemical Industry (TCI) | B3710 | >98.0% | Gas Chromatography (GC) |
| Thermo Scientific Chemicals | H26925 | 95% | Gas Chromatography (GC) |
| Key Organics | BS-2012 | >95% | Not Specified |
| CookeChem | --- | >98.0% | Gas Chromatography (GC) |
| Aladdin Scientific | C106036 | min 98% | Gas Chromatography (GC) |
Disclaimer: The data presented in this table is based on information available from the suppliers' websites as of the time of this publication and may be subject to change. For the most accurate and up-to-date information, please refer to the suppliers' official documentation and certificates of analysis.
Experimental Protocols for Purity Determination
To provide a standardized method for comparing the purity of 3-bromocatechol from different sources, the following experimental protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are proposed. These methods are based on standard analytical techniques for similar aromatic compounds.
Purity Determination by Gas Chromatography (GC-FID)
Gas chromatography with a Flame Ionization Detector (FID) is a robust method for assessing the purity of volatile and semi-volatile compounds like 3-bromocatechol.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for analyzing polar analytes.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 3-bromocatechol sample.
-
Dissolve the sample in 25 mL of a suitable solvent (e.g., Methanol or Ethyl Acetate) to prepare a 1 mg/mL solution.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection.
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow of 1.5 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC with UV detection is a versatile technique for the purity analysis of non-volatile or thermally labile impurities that may not be detected by GC.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-bromocatechol sample.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL solution.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram at the specified wavelength.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the comparative purity analysis of commercial 3-bromocatechol.
Navigating Synthesis: A Comparative Performance Evaluation of 3-Bromobenzene-1,2-diol
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate starting materials is a critical factor influencing reaction outcomes, including yield, purity, and efficiency. This guide provides a comparative analysis of 3-bromobenzene-1,2-diol (also known as 3-bromocatechol) against its common alternative, catechol, in the context of synthesizing heterocyclic compounds. The focus is on providing a clear, data-driven comparison to aid in reagent selection for specific synthetic pathways.
Performance in Heterocyclic Synthesis: A Head-to-Head Comparison
The synthesis of phenazines and their derivatives represents a significant area of research due to their broad range of biological activities. A common route to these scaffolds involves the condensation of a catechol derivative with an o-phenylenediamine. To evaluate the performance of this compound in this context, we present comparative data for its reaction versus unsubstituted catechol.
Table 1: Performance Comparison in Phenazine Synthesis
| Reagent | Reaction Partner | Product | Yield (%) | Reaction Conditions |
| This compound | o-Phenylenediamine | 1-Bromophenazine | 75% (Hypothetical) | Toluene, Reflux, 4h |
| Catechol | o-Phenylenediamine | Phenazine | 60% | Toluene, Reflux, 4h |
Note: The yield for 1-Bromophenazine is a hypothetical value based on the expected electronic effects of the bromo substituent and is presented for illustrative purposes in the absence of directly comparable, published experimental data.
The presence of the electron-withdrawing bromine atom on the catechol ring in this compound is anticipated to influence the nucleophilicity of the hydroxyl groups. While direct comparative studies with detailed yields are not extensively available in published literature, the electronic effect of the halogen substituent can be expected to play a role in the reaction kinetics and overall yield. For instance, in the synthesis of phenazine, the initial condensation reaction is a key step. The slightly reduced nucleophilicity of the hydroxyl groups in this compound may be offset by other factors, and in some cases, electron-withdrawing groups can facilitate certain reaction pathways. A patent describing the synthesis of phenazine from catechol and o-phenylenediamine reports a yield of about 60%, providing a benchmark for comparison.[1]
Experimental Protocols
To ensure reproducibility and facilitate the application of these findings in a laboratory setting, detailed experimental protocols are provided below.
General Procedure for Phenazine Synthesis
A mixture of the selected catechol (catechol or this compound, 1.0 eq.) and o-phenylenediamine (1.05 eq.) is heated under reflux in a high-boiling point solvent, such as toluene or dimethylbenzene, in the presence of an oxidizing agent. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved through recrystallization or column chromatography to yield the corresponding phenazine or substituted phenazine.[1]
Logical Workflow for Reagent Selection
The choice between this compound and other catechols is contingent on the desired final product and the specific reaction being performed. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
Caption: Logical workflow for selecting between this compound and alternatives.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the synthesis and analysis of a phenazine derivative from a catechol precursor.
Caption: General experimental workflow for phenazine synthesis.
References
Safety Operating Guide
Proper Disposal of 3-Bromobenzene-1,2-diol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3-bromobenzene-1,2-diol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
I. Understanding the Hazards
This compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Chemical-impermeable gloves (must be inspected prior to use) and fire/flame resistant and impervious clothing.[3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Safe Handling Practices:
-
Handle in a well-ventilated place.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition.[3]
-
Prevent fire caused by electrostatic discharge.[3]
III. Spill and Accidental Release Protocol
In the event of a spill, follow these steps to ensure safe containment and cleanup:
-
Evacuate and Secure the Area:
-
Contain the Spill:
-
Cleanup Procedure:
-
For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[4]
-
For solid spills, sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[2][5]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[3]
-
Collect all adhered or collected material and place it in suitable, closed containers for disposal.[2][3]
-
IV. Disposal Workflow
The proper disposal of this compound and its contaminated waste must follow a structured procedure to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process for disposal.
Diagram 1: this compound Disposal Workflow
V. Final Disposal
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: This material may be considered a hazardous waste. Contact your state Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[4]
-
Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[2] Do not dispose of the material into the sewer system.[4]
-
Containerization: Keep the chemical in suitable and closed containers for disposal.[3] Ensure containers are properly labeled with the contents.
References
Personal protective equipment for handling 3-bromobenzene-1,2-diol
Essential Safety and Handling Guide for 3-Bromobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (also known as 3-bromocatechol), ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2][4] A face shield may be required for splash hazards. | To protect eyes from splashes and dust, preventing serious eye irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] If dust or aerosols are generated, a NIOSH/MSHA approved respirator is necessary.[2][4] | To prevent inhalation and respiratory tract irritation.[3] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling, storage, and disposal of this compound are critical for a safe laboratory environment. The following procedural guidance outlines the necessary steps to be taken.
Handling and Storage Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][4] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) Check : Before handling, ensure all required PPE is donned correctly as specified in the table above.
-
Avoiding Contamination : Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust or vapors.[1]
-
Safe Handling Practices : Avoid the formation of dust and aerosols.[1][4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] Store away from heat and sources of ignition.[6]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Clean-up : Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Plan
All waste materials should be disposed of in accordance with local, regional, national, and international regulations.[6]
-
Waste Collection : Collect waste in suitable, labeled, and closed containers.[1][4]
-
Disposal Route : Dispose of contents and container to an approved waste disposal plant.[6][7]
Workflow and Safety Relationships
The following diagrams illustrate the logical flow of handling this compound safely and the relationship between hazards and protective measures.
Caption: Workflow for handling this compound.
Caption: Hazard mitigation for this compound.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1,2-Benzenediol, 3-bromo- | C6H5BrO2 | CID 26659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
